Product packaging for Iadademstat(Cat. No.:CAS No. 1431304-21-0)

Iadademstat

Cat. No.: B609776
CAS No.: 1431304-21-0
M. Wt: 230.35 g/mol
InChI Key: ALHBJBCQLJZYON-PFSRBDOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iadademstat is an orally available inhibitor of lysine specific histone demethylase 1 (KDM1A;  LSD1), with potential antineoplastic activity. Upon administration, this compound binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4, respectively. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor suppressor genes. This may lead to an inhibition of cell growth in LSD1-overexpressing tumor cells. In addition, LSD1 demethylates mono- or di-methylated H3K9, which increases gene expression of tumor promoting genes;  inhibition of LSD1 promotes H3K9 methylation and decreases transcription of these genes. LSD1, an enzyme belonging to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family, is overexpressed in certain tumor cells and plays a key role in in the regulation of gene expression, tumor cell growth and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2 B609776 Iadademstat CAS No. 1431304-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1431304-21-0

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine

InChI

InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1

InChI Key

ALHBJBCQLJZYON-PFSRBDOWSA-N

Isomeric SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ORY-1001;  ORY1001;  ORY 1001;  RG6016;  RG 6016;  RG-6016

Origin of Product

United States

Foundational & Exploratory

Iadademstat's Mechanism of Action in Acute Myeloid Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat (ORY-1001) is a first-in-class, potent, and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A). In Acute Myeloid Leukemia (AML), this compound demonstrates a dual mechanism of action that leads to the induction of myeloid differentiation and a reduction in leukemic cell proliferation. By covalently binding to the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1, this compound not only inhibits the enzyme's demethylase activity but also disrupts its scaffolding function in transcriptional repressor complexes. This guide provides a comprehensive overview of the molecular mechanisms, preclinical evidence, and clinical trial data supporting the therapeutic potential of this compound in AML.

Introduction to this compound and its Target: LSD1

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks associated with active gene transcription. By removing these marks, LSD1 contributes to transcriptional repression. LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex. In the context of AML, LSD1 plays a critical role in maintaining the differentiation block that is a hallmark of the disease. It is often overexpressed in AML blasts and is essential for the self-renewal of leukemic stem cells.

This compound is an orally bioavailable, irreversible inhibitor of LSD1. Its high selectivity and potency make it a promising therapeutic agent for AML.[1]

Core Mechanism of Action in AML

This compound's primary mechanism of action in AML involves the inhibition of LSD1, which in turn relieves the transcriptional repression of myeloid differentiation genes.[1][2] This is achieved through a dual-pronged attack on LSD1's functions:

  • Inhibition of Catalytic Activity: this compound covalently binds to the FAD cofactor essential for LSD1's demethylase activity.[3] This irreversible inhibition prevents the removal of methyl groups from H3K4, leading to an accumulation of H3K4me1/2 at the promoter and enhancer regions of target genes. This increase in activating histone marks contributes to the transcriptional activation of genes involved in myeloid differentiation.

  • Disruption of Scaffolding Function: Beyond its enzymatic role, LSD1 acts as a scaffold for the assembly of transcriptional repressor complexes.[2] A key interaction in AML is between LSD1 and the transcription factor Growth Factor Independence 1 (GFI1).[2][3] GFI1 is a transcriptional repressor crucial for hematopoietic development, and its interaction with LSD1 is critical for repressing genes that promote myeloid differentiation. This compound's binding to LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and the SNAG domain of GFI1.[3] This disruption of the LSD1-GFI1 complex leads to the derepression of GFI1 target genes, thereby promoting myeloid differentiation.[2][3]

The combined effect of enzymatic inhibition and disruption of the LSD1-GFI1 interaction leads to a switch in the gene expression program of AML cells, from one that favors proliferation and self-renewal to one that promotes terminal differentiation into mature myeloid cells, such as monocytes and macrophages.[1]

Signaling Pathway Diagram

Iadademstat_Mechanism cluster_nucleus AML Blast Nucleus cluster_promoter Promoter of Myeloid Differentiation Genes cluster_outcome Cellular Outcome LSD1 LSD1 GFI1 GFI1 LSD1->GFI1 Scaffolding H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylation (Repression) Gene Myeloid Differentiation Genes (e.g., CD11b, CD86) GFI1->Gene Repression H3K4me2->Gene Activation Differentiation Myeloid Differentiation Gene->Differentiation This compound This compound This compound->LSD1 Inhibits Catalytic Activity & Disrupts GFI1 Interaction Proliferation Decreased Proliferation This compound->Proliferation

Caption: this compound's dual mechanism of action in the AML blast nucleus.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against LSD1 in biochemical assays and has shown significant anti-leukemic effects in various AML cell lines.

Parameter Value Assay Cell Line(s)
LSD1 IC50 < 1 nMBiochemical AssayN/A
Cellular Potency Low nM rangeCell Viability/Differentiation AssaysVarious AML cell lines
Effect on Differentiation Markers UpregulationFlow Cytometry, qPCRTHP-1, MV4-11
Key Upregulated Markers CD11b, CD86, VCAN, LY96VariousTHP-1, Patient Samples

Table 1: Summary of this compound's In Vitro Activity in AML.

In Vivo Models

In preclinical xenograft models of AML, orally administered this compound has shown excellent target engagement and promising anti-tumor activity. Treatment with this compound led to the induction of differentiation biomarkers, which correlated with a reduction in tumor growth.[1]

Clinical Trial Data in AML

This compound has been evaluated in clinical trials as both a monotherapy and in combination with other anti-leukemic agents.

Phase I Monotherapy Study (First-in-Human)

A Phase I dose-escalation and extension cohort study evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound monotherapy in patients with relapsed or refractory AML.[1]

Parameter Details
Patient Population 41 patients with relapsed/refractory AML
Dose Escalation 5 to 220 µg/m²/day
Recommended Phase 2 Dose (Monotherapy) 140 µg/m²/day
Safety Profile Generally well-tolerated; most common adverse events were myelosuppression, infections, asthenia, and mucositis.[4]
Pharmacokinetics Dose-dependent increase in plasma exposure.[1]
Pharmacodynamics Potent, time- and exposure-dependent induction of differentiation biomarkers (e.g., VCAN, S100A12, LY96, CD86).[1][5]
Efficacy Reductions in blood and bone marrow blast percentages, induction of blast cell differentiation (particularly in patients with MLL translocations). One patient achieved a complete remission with incomplete count recovery (CRi).[1][4]

Table 2: Key Findings from the Phase I Monotherapy Trial of this compound in R/R AML.

Phase IIa ALICE Trial (Combination Therapy)

The ALICE trial was a Phase IIa study that evaluated this compound in combination with the hypomethylating agent azacitidine in elderly, newly diagnosed, unfit AML patients.[6]

Parameter Details
Patient Population 36 newly diagnosed AML patients unfit for intensive chemotherapy
Treatment Regimen This compound (60 or 90 µg/m²/day) + Azacitidine (75 mg/m²)
Recommended Phase 2 Dose (in combination) 90 µg/m²/day
Safety Profile Manageable toxicity; most frequent treatment-related adverse events were platelet and neutrophil count decreases.
Overall Response Rate (ORR) 81% (22 of 27 evaluable patients)
Complete Remission (CR/CRi) 64% of responders (14 of 22)
Measurable Residual Disease (MRD) Negativity 82% of evaluable CR/CRi patients
Responses in High-Risk Subgroups Responders included patients with FLT3, RAS pathway, and TP53 mutations.[2]

Table 3: Key Findings from the Phase IIa ALICE Trial of this compound with Azacitidine in First-Line Unfit AML.[2][6]

Experimental Protocols

LSD1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified LSD1 enzyme.

Methodology:

  • Recombinant human LSD1/CoREST complex is incubated with a biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2).

  • This compound is added at various concentrations.

  • The reaction is initiated by the addition of the FAD cofactor.

  • After a defined incubation period, the reaction is stopped, and the level of demethylated product is quantified. This is often done using a homogenous assay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA, where a specific antibody recognizes the demethylated product, and a fluorescent signal is generated.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow: LSD1 Enzymatic Assay

LSD1_Assay_Workflow start Start reagents Prepare Reagents: - LSD1/CoREST Complex - H3K4me1/2 Peptide Substrate - this compound (serial dilutions) - FAD Cofactor start->reagents incubation Incubate LSD1 with this compound reagents->incubation reaction Initiate Reaction with FAD and Substrate incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Detect Demethylated Product (e.g., HTRF, AlphaLISA) stop_reaction->detection analysis Calculate IC50 from Dose-Response Curve detection->analysis end End analysis->end

Caption: Workflow for determining the IC50 of this compound against LSD1.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of AML cells.

Methodology (MTT Assay):

  • AML cells (e.g., THP-1, MV4-11) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are solubilized with a solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Flow Cytometry for Differentiation Markers

Objective: To quantify the expression of myeloid differentiation markers on the surface of AML cells following treatment with this compound.

Methodology:

  • AML cells are treated with this compound or a vehicle control for an appropriate duration (e.g., 96 hours).

  • Cells are harvested and washed with a suitable buffer (e.g., PBS with 2% FBS).

  • Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD86.

  • A viability dye is typically included to exclude dead cells from the analysis.

  • Stained cells are analyzed on a flow cytometer.

  • The percentage of cells positive for each marker and the mean fluorescence intensity (MFI) are quantified using appropriate gating strategies.

Experimental Workflow: Flow Cytometry for Differentiation

Flow_Cytometry_Workflow start Start cell_culture Culture AML Cells start->cell_culture treatment Treat Cells with this compound or Vehicle cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest staining Stain with Fluorescent Antibodies (e.g., anti-CD11b, anti-CD86) and Viability Dye harvest->staining acquisition Acquire Data on Flow Cytometer staining->acquisition analysis Analyze Data: - Gate on Live, Single Cells - Quantify % Positive and MFI acquisition->analysis end End analysis->end

Caption: Workflow for assessing AML cell differentiation via flow cytometry.

Conclusion

This compound's dual mechanism of action, involving both the inhibition of LSD1's catalytic activity and the disruption of its scaffolding function, provides a strong rationale for its use in the treatment of AML. By targeting a key epigenetic regulator that maintains the differentiation block in leukemic cells, this compound effectively induces myeloid differentiation and reduces cell proliferation. Preclinical studies have demonstrated its potent anti-leukemic activity, and clinical trials have shown promising efficacy and a manageable safety profile, both as a monotherapy and in combination with other agents. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in various AML patient populations. This in-depth guide provides a comprehensive overview of the scientific and clinical foundation for the continued development of this compound as a novel epigenetic therapy for AML.

References

Iadademstat and its Target LSD1/KDM1A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is a first-in-class, orally available, and highly potent small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[1][3] Its overexpression is associated with various cancers, making it a compelling therapeutic target.[3][4] This technical guide provides a comprehensive overview of this compound, its target protein LSD1/KDM1A, their mechanism of interaction, and the methodologies used to study their effects.

Core Target: LSD1/KDM1A

LSD1/KDM1A functions as a transcriptional co-repressor or co-activator depending on the protein complex it associates with. It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[1][5] Conversely, when in complex with nuclear hormone receptors like the androgen receptor (AR), its specificity can switch to demethylating H3K9me1/2, resulting in transcriptional activation.[6][7]

Beyond histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and STAT3, thereby influencing a wide array of cellular processes including cell proliferation, differentiation, and apoptosis.[3] LSD1 is crucial for maintaining the undifferentiated state of hematopoietic stem cells and has been implicated in the differentiation block observed in acute myeloid leukemia (AML).[2][5]

Mechanism of Action of this compound

This compound is an irreversible inhibitor of LSD1.[8] Its mechanism of action is twofold:

  • Catalytic Inhibition: this compound covalently binds to the FAD cofactor in the catalytic center of LSD1. This irreversible binding blocks the enzyme's demethylase activity, leading to an accumulation of H3K4me2 and H3K9me2 at target gene promoters.[1][9]

  • Disruption of Scaffolding Function: The binding of this compound to LSD1 sterically hinders the interaction of LSD1 with its binding partners, such as the transcription factor GFI1 (Growth Factor Independence 1) and the co-repressor CoREST.[9][10] This disruption of critical protein-protein interactions is key to its therapeutic effect, particularly in AML, where the LSD1-GFI1 complex is crucial for maintaining the leukemic stem cell phenotype.[9] By uncoupling this complex, this compound induces the differentiation of leukemic blasts.[9][10]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/Assay ConditionReference
IC50 <20 nMLSD1/KDM1A enzymatic assay[11]
IC50 18 nMLSD1/KDM1A enzymatic assay[8]
IC50 3.98 µmol/LMammosphere formation (MDA-MB-436)[12]

Table 2: Clinical Efficacy of this compound in Combination Therapies

Clinical TrialIndicationCombination AgentOutcomeReference
ALICE (Phase IIa) Elderly unfit AMLAzacitidine81% Objective Response Rate (ORR), with 64% Complete Remissions (CR/CRi)[9][13]
FRIDA (Phase Ib) FLT3-mutated R/R AMLGilteritinib67% Response Rate (in expanded dose cohort)[14]
Phase Ib Trial Newly diagnosed unfit AMLAzacitidine + Venetoclax100% Overall Response Rate (preliminary data)[14][15]

Signaling Pathways Modulated by this compound

This compound's inhibition of LSD1 impacts several key signaling pathways implicated in cancer.

  • Hematopoietic Differentiation Pathway: In AML, LSD1 is a key component of a repressor complex with GFI1 and CoREST that blocks the expression of genes required for myeloid differentiation. This compound disrupts this complex, lifting the transcriptional repression and promoting the differentiation of leukemic blasts.

GFI1_Pathway cluster_complex Repressive Complex LSD1 LSD1/CoREST Differentiation_Genes Myeloid Differentiation Genes LSD1->Differentiation_Genes Represses GFI1 GFI1 GFI1->Differentiation_Genes Differentiation Cellular Differentiation Differentiation_Genes->Differentiation This compound This compound This compound->LSD1 Inhibits (Covalent Binding & Steric Hindrance)

This compound's disruption of the LSD1/GFI1 repressive complex.
  • Notch Signaling Pathway: In small-cell lung cancer (SCLC), LSD1 is recruited by the transcription factor INSM1 to repress the expression of NOTCH1 and its target HES1. This repression leads to the upregulation of pro-tumorigenic factors ASCL1 and NEUROD1. This compound blocks the LSD1-INSM1 interaction, restoring NOTCH1 and HES1 expression and suppressing tumor growth.[9]

Notch_Pathway This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits interaction with INSM1 NOTCH1_HES1 NOTCH1 / HES1 LSD1->NOTCH1_HES1 Represses INSM1 INSM1 INSM1->LSD1 Recruits ASCL1_NEUROD1 ASCL1 / NEUROD1 (Oncogenes) NOTCH1_HES1->ASCL1_NEUROD1 Represses Tumor_Progression Tumor Progression ASCL1_NEUROD1->Tumor_Progression

This compound's modulation of the Notch signaling pathway in SCLC.
  • PI3K/AKT Signaling: In prostate cancer, LSD1 has been shown to activate the PI3K/AKT signaling pathway by transcriptionally regulating the expression of the PI3K regulatory subunit, p85.[16] Inhibition of LSD1 can lead to decreased AKT phosphorylation, independent of androgen receptor signaling.[6][16]

PI3K_AKT_Pathway LSD1_Inhibitor LSD1 Inhibitor (e.g., this compound) LSD1 LSD1 LSD1_Inhibitor->LSD1 p85 p85 (PI3K regulatory subunit) Gene Expression LSD1->p85 Activates PI3K PI3K p85->PI3K Regulates AKT AKT PI3K->AKT AKT_p p-AKT AKT->AKT_p Cell_Survival_Growth Cell Survival & Growth AKT_p->Cell_Survival_Growth

LSD1's role in the PI3K/AKT signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the robust evaluation of LSD1 inhibitors like this compound.

LSD1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1. A common method is a horseradish peroxidase (HRP)-coupled fluorometric assay.[17][18]

Principle: LSD1-mediated demethylation of a substrate (e.g., a di-methylated H3K4 peptide) produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red or CELLestial® Red) to produce a highly fluorescent product (resorufin), which can be measured.[17][19]

Protocol Outline:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Reconstitute recombinant human LSD1 enzyme in assay buffer.

    • Prepare a stock solution of the di-methylated H3K4 peptide substrate.

    • Prepare a stock solution of the LSD1 inhibitor (this compound) in DMSO. Create a serial dilution.

    • Prepare the detection reagent containing HRP and the fluorogenic substrate in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add recombinant LSD1 enzyme to each well (except for no-enzyme controls).

    • Add diluted this compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[18]

    • Initiate the reaction by adding the H3K4 peptide substrate to all wells.

    • Immediately add the detection reagent.

  • Measurement:

    • Measure the fluorescence signal in kinetic mode at an excitation wavelength of 530-570 nm and an emission wavelength of 590 nm for 5-30 minutes using a microplate reader.[18]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time).

    • Normalize the data to controls (vehicle-treated for 100% activity and no-enzyme for 0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

LSD1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: LSD1 Enzyme, Substrate, This compound, Detection Mix B Add LSD1 to Plate A->B C Add this compound (or vehicle) Incubate B->C D Add Substrate & Detection Mix C->D E Measure Fluorescence (Kinetic Mode) D->E F Calculate Reaction Rates E->F G Normalize Data & Plot Dose-Response Curve F->G H Determine IC50 G->H

Workflow for an LSD1 enzymatic inhibition assay.
Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of LSD1 at specific genomic loci and to assess changes in histone methylation marks (e.g., H3K4me2) upon treatment with this compound.

Principle: Cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into small fragments, and an antibody specific to the protein of interest (LSD1) or a specific histone modification is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq).[20][21]

Protocol Outline:

  • Cell Culture and Cross-linking:

    • Culture cells to ~80% confluency and treat with this compound or vehicle for the desired time.

    • Add 1% formaldehyde directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[21][22]

    • Quench the cross-linking reaction by adding glycine.[22]

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells and isolate the nuclei.[22]

    • Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 150-900 bp using sonication or enzymatic digestion.[21]

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.[22]

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for LSD1 or H3K4me2. An isotype-matched IgG should be used as a negative control.[20][22]

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating at 65°C in the presence of NaCl.[21]

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the DNA using spin columns or phenol:chloroform extraction.[23]

  • Analysis:

    • Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target gene promoters.

Cell Viability Assay (MTT/MTS Assay)

These colorimetric assays are used to assess the effect of this compound on cell proliferation and cytotoxicity.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[24][25]

Protocol Outline:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).[26]

  • Addition of Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[25]

    • For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C. No solubilization step is needed.[24][25]

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[24][25]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

    • Plot cell viability against the logarithm of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

This compound is a potent and selective irreversible inhibitor of LSD1/KDM1A with a dual mechanism of action that includes both catalytic inhibition and disruption of protein-protein interactions. This dual activity translates into significant anti-tumor effects, particularly in hematological malignancies like AML and in solid tumors such as SCLC, by promoting cell differentiation and inhibiting key oncogenic signaling pathways. The robust preclinical and promising clinical data, especially in combination therapies, underscore the therapeutic potential of targeting LSD1 with this compound. The experimental protocols detailed herein provide a framework for researchers to further investigate the biological effects of this compound and other LSD1 inhibitors, facilitating the continued development of this important class of epigenetic drugs.

References

Iadademstat: A Technical Deep Dive into its Modulation of Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat (ORY-1001) is a first-in-class, potent, and selective covalent inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A). As an epigenetic modulator, this compound elicits significant changes in the transcriptional landscape of cancer cells, leading to the induction of differentiation, inhibition of proliferation, and a reduction in cancer stem cell capacity. This technical guide provides a comprehensive overview of this compound's core mechanism of action on gene expression, supported by quantitative data from key preclinical and clinical studies. Detailed experimental methodologies are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and research processes involved in the study of this promising therapeutic agent.

Core Mechanism of Action: LSD1 Inhibition and Transcriptional Reprogramming

This compound's primary molecular target is the flavin adenine dinucleotide (FAD)-dependent enzyme, Lysine-Specific Demethylase 1 (LSD1). LSD1 plays a critical role in gene regulation through two main functions:

  • Histone Demethylation: LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with transcriptional repression. It can also demethylate H3K9, which can lead to the activation of tumor-promoting genes. By inhibiting LSD1, this compound leads to an accumulation of H3K4 methylation at target gene promoters, thereby reactivating the expression of tumor suppressor and differentiation-associated genes.[1]

  • Scaffolding Function: LSD1 acts as a scaffold for the assembly of large transcriptional co-repressor complexes. A key interaction in acute myeloid leukemia (AML) is with the Growth Factor Independence 1 (GFI1) and GFI1B transcription factors and the CoREST complex.[2] In small cell lung cancer (SCLC), LSD1 interacts with the transcription factor INSM1.[3] this compound's covalent binding to the FAD cofactor sterically hinders these protein-protein interactions, disrupting the formation of these repressive complexes and further contributing to the activation of target genes.[3]

This dual-action mechanism results in a profound reprogramming of the cellular transcriptome, shifting the balance from a proliferative and undifferentiated state towards differentiation and apoptosis in cancer cells.

This compound's Effect on Gene Expression: Quantitative Insights

The impact of this compound on gene expression has been extensively studied in various cancer models, most notably in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Acute Myeloid Leukemia (AML): Induction of a Differentiation Gene Signature

In AML, this compound has been shown to induce a monocyte/macrophage differentiation gene signature.[1] Clinical studies have validated these preclinical findings, demonstrating the upregulation of key differentiation and immune response genes.

Table 1: Upregulation of Differentiation-Associated Genes in AML Patients Treated with this compound

Gene SymbolGene NameFunctionQuantitative Change (-ΔΔCp)
PROCRProtein C ReceptorEndothelial cell protein C receptorUpregulated
VCANVersicanCell adhesion, proliferation, migrationUpregulated
S100A12S100 Calcium Binding Protein A12Inflammatory responseUpregulated
CD86CD86 MoleculeT-cell co-stimulation, immune responseUpregulated
LY96Lymphocyte Antigen 96Innate immune responseUpregulated

Data from the first-in-human Phase I study of this compound in relapsed/refractory AML. Quantitative change is expressed as -ΔΔCp, calculated relative to the endogenous control gene HPRT1 and the pre-dose sample. Specific numerical values for each patient are detailed in the supplementary data of the cited publication.[1][4]

Table 2: Downregulation of Erythroid Biomarkers in Erythroleukemia Patients Treated with this compound

Gene SymbolGene NameFunctionQuantitative Change
GYPAGlycophorin AErythroid cell markerDownregulated
GYPBGlycophorin BErythroid cell markerDownregulated
HBA1Hemoglobin Subunit Alpha 1Oxygen transportDownregulated
HBBHemoglobin Subunit BetaOxygen transportDownregulated

Data confirmed by RNA sequencing of bone marrow samples from erythroleukemia patients.[1][4]

Small Cell Lung Cancer (SCLC): Restoration of Tumor Suppressive Pathways

In SCLC, this compound's inhibition of the LSD1-INSM1 interaction leads to the reactivation of the NOTCH signaling pathway, a known tumor suppressor in this context. This results in the downregulation of key oncogenic drivers of the neuroendocrine phenotype.

Table 3: Modulation of Key Signaling Pathway Genes in SCLC by this compound

Gene SymbolGene NameEffect of this compoundPathway Involvement
NOTCH1Notch Receptor 1UpregulatedNOTCH Signaling (Tumor Suppressor)
HES1Hes Family BHLH Transcription Factor 1UpregulatedNOTCH Signaling (Downstream Target)
ASCL1Achaete-Scute Family BHLH Transcription Factor 1DownregulatedNeuroendocrine Differentiation (Oncogene)
NEUROD1Neuronal Differentiation 1DownregulatedNeuroendocrine Differentiation (Oncogene)

Data from preclinical studies in SCLC patient-derived xenograft (PDX) models.[3][5]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by this compound in AML and SCLC.

Iadademstat_AML_Pathway cluster_nucleus Nucleus cluster_repression Transcriptional Repression cluster_outcome Outcome GFI1 GFI1/GFI1B LSD1 LSD1 GFI1->LSD1 recruits DNA Differentiation Gene Promoters GFI1->DNA binds to CoREST CoREST Complex Histone Histone H3 CoREST->Histone interacts with LSD1->CoREST scaffolds LSD1->Histone demethylates H3K4 Gene_Expression Differentiation Gene Expression This compound This compound This compound->LSD1 inhibits

Caption: this compound's mechanism of action in AML.

Iadademstat_SCLC_Pathway cluster_nucleus Nucleus cluster_outcome Outcome INSM1 INSM1 LSD1 LSD1 INSM1->LSD1 recruits NOTCH1_Promoter NOTCH1 Promoter LSD1->NOTCH1_Promoter represses NOTCH1_Gene NOTCH1 Gene NOTCH1_Promoter->NOTCH1_Gene controls ASCL1_NEUROD1 ASCL1/NEUROD1 NOTCH1_Gene->ASCL1_NEUROD1 inhibits Tumor_Suppression Tumor Suppression This compound This compound This compound->LSD1 inhibits

Caption: this compound's effect on the NOTCH pathway in SCLC.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical protocols used in the investigation of this compound's effects on gene expression.

RNA Sequencing (RNA-Seq) for Gene Expression Profiling

This protocol provides a general workflow for analyzing differential gene expression in cancer cell lines or patient samples treated with this compound.

  • Cell Culture and Treatment:

    • AML or SCLC cell lines are cultured in appropriate media and conditions.

    • Cells are treated with a range of concentrations of this compound (e.g., 10 nM for SCLC cell lines) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 96 hours).[5]

    • For patient samples, bone marrow or peripheral blood mononuclear cells are collected before and after treatment with this compound.[1]

  • RNA Extraction and Quality Control:

    • Total RNA is extracted from cell pellets or patient samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

    • Sequencing libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This involves fragmentation of mRNA, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

    • The quality and concentration of the final libraries are assessed.

    • Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

    • Alignment: Reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like HTSeq or featureCounts.

    • Differential Expression Analysis: Differential gene expression between this compound-treated and control samples is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 are considered significantly differentially expressed.[5]

    • Pathway and Gene Ontology Analysis: Functional enrichment analysis of differentially expressed genes is performed using tools like Enrichr or GSEA to identify affected biological pathways.[5]

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatic Analysis A Sample Preparation (Cell Culture/Patient Samples) B This compound Treatment A->B C RNA Extraction & QC B->C D Library Preparation C->D E Sequencing D->E F Raw Read QC E->F G Alignment to Genome F->G H Gene Quantification G->H I Differential Expression Analysis H->I J Pathway & GO Analysis I->J

Caption: A generalized workflow for RNA sequencing analysis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is employed to identify the genomic regions where LSD1 and specific histone marks are located, providing a direct link between this compound's target and its effect on chromatin.

  • Cell Culture and Cross-linking:

    • Cells are cultured and treated with this compound or vehicle control as described for RNA-seq.

    • Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium.

  • Chromatin Preparation:

    • Cells are lysed, and nuclei are isolated.

    • Chromatin is sheared to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Sheared chromatin is incubated overnight with an antibody specific to the target protein (e.g., LSD1, H3K4me2, or H3K27ac).

    • Antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

    • Beads are washed to remove non-specific binding.

  • DNA Purification and Library Preparation:

    • Cross-links are reversed by heating, and proteins are digested with proteinase K.

    • DNA is purified.

    • Sequencing libraries are prepared from the immunoprecipitated DNA as described for RNA-seq.

  • Sequencing and Bioinformatic Analysis:

    • Libraries are sequenced.

    • Reads are aligned to the reference genome.

    • Peak calling algorithms (e.g., MACS2) are used to identify regions of enrichment for the target protein or histone mark.

    • Differential binding analysis is performed to identify regions where the binding of the target protein or the abundance of the histone mark is altered by this compound treatment.

Conclusion

This compound represents a promising epigenetic therapy that functions by inhibiting the enzymatic and scaffolding functions of LSD1. This leads to a profound and therapeutically beneficial reprogramming of gene expression in various cancers, including AML and SCLC. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design future investigations into its molecular mechanisms and clinical applications.

References

Iadademstat: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat (ORY-1001) is an orally bioavailable, first-in-class small molecule that acts as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of various cancers.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound

This compound is a novel investigational drug developed by Oryzon Genomics.[4] It is currently being evaluated in clinical trials for the treatment of both hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[5][6] The drug has received Orphan Drug designation from the FDA for acute leukemia and small cell lung cancer.[4]

Pharmacology

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action targeting LSD1:

  • Catalytic Inhibition: It forms a covalent, irreversible bond with the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1.[3][4][7] This action blocks the demethylase activity of LSD1, which normally removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Inhibition of LSD1 leads to increased H3K4 methylation, resulting in the enhanced expression of tumor suppressor genes.[1]

  • Disruption of Scaffolding Function: this compound binding to LSD1 induces a steric hindrance effect.[4][7] This disrupts the scaffolding function of LSD1 in forming oncogenic protein complexes.[3][4][7] For instance, it impairs the interaction between LSD1 and GFI-1 in leukemia, and between LSD1 and INSM1 in SCLC, leading to the differentiation of cancer cells.[7]

This dual mechanism ultimately promotes the differentiation of malignant cells and reduces their proliferative capacity.[7][8]

cluster_nucleus Cell Nucleus This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Covalent Inhibition GFI1_INSM1 GFI-1 / INSM1 (Transcription Factors) This compound->GFI1_INSM1 Disrupts Interaction FAD FAD Cofactor LSD1->FAD Binds to LSD1->GFI1_INSM1 Scaffolding Interaction Histone Histone H3 (H3K4me1/2) LSD1->Histone Demethylation Differentiated_Genes Differentiation-Associated Gene Expression Histone->Differentiated_Genes Represses Tumor_Suppressor_Genes Tumor Suppressor Gene Expression Histone->Tumor_Suppressor_Genes Represses Cell_Differentiation Cell Differentiation Differentiated_Genes->Cell_Differentiation Reduced_Proliferation Reduced Proliferation Tumor_Suppressor_Genes->Reduced_Proliferation

Figure 1: Mechanism of action of this compound in the cell nucleus.

Pharmacokinetics

This compound is orally bioavailable and exhibits approximately linear pharmacokinetics.[9] Key pharmacokinetic parameters from a Phase I study in patients with relapsed/refractory AML are summarized below.

ParameterValueReference
Time to Maximum Concentration (Tmax) 4-8 hours post-dose[9]
Half-life (t1/2) 40-100 hours[9]
Accumulation Ratio Approximately 3-6 after repeated dosing[9]
Volume of Distribution Approximately 200 times total body water[9]

Preclinical Studies

Preclinical studies have demonstrated the potent anti-leukemic activity of this compound both in vitro and in vivo.

In Vitro Activity
  • This compound induces differentiation of AML cells at low nanomolar concentrations (< 1 nM).[10]

  • It inhibits the proliferation of various cancer cell lines, including non-small cell lung cancer (H1299 and A549) at concentrations of 80-160 μM, where it also induces apoptosis and cell cycle arrest at the G1 phase.[2]

  • In breast cancer cell lines dependent on SOX2, this compound blocks cancer stem cell-driven mammosphere formation.[11]

In Vivo Activity
  • In rodent leukemia xenograft models, the induction of differentiation biomarkers by this compound correlates with a reduction in tumor growth.[10]

  • In a glioblastoma xenograft mouse model, this compound administered at 400 µg/kg orally every 7 days for 28 days inhibited tumor growth and increased survival rates.[2]

  • Preclinical studies in baboons showed that a single dose of this compound significantly increased fetal hemoglobin levels, suggesting its potential for treating sickle cell disease.[12]

Clinical Development

This compound is being investigated in multiple clinical trials for various cancers, both as a monotherapy and in combination with other agents.

cluster_trials This compound Clinical Trial Workflow Screening Patient Screening (AML, SCLC, etc.) Enrollment Trial Enrollment Screening->Enrollment Dosing Dosing Regimen (e.g., 140 µg/m²/d, 5 days/week) Enrollment->Dosing Monitoring Patient Monitoring (Safety, PK/PD) Dosing->Monitoring Efficacy_Eval Efficacy Evaluation (ORR, CR, etc.) Monitoring->Efficacy_Eval Data_Analysis Data Analysis Monitoring->Data_Analysis Efficacy_Eval->Data_Analysis

Figure 2: Generalized workflow of this compound clinical trials.

Hematological Malignancies

A significant portion of this compound's clinical development has focused on acute myeloid leukemia (AML).

Trial Name / PhasePatient PopulationTreatment RegimenKey FindingsReference
Phase I/IIa Relapsed/Refractory AMLMonotherapy, dose escalation (5-220 µg/m²/d)Good safety profile; recommended dose of 140 µg/m²/d. Signs of clinical activity, including one complete remission with incomplete hematological recovery (CRi).[10][13][14]
ALICE (Phase IIa) Elderly, unfit, newly diagnosed AMLCombination with azacitidineObjective Response Rate (ORR) of 81%, with 64% achieving CR/CRi. Manageable toxicity profile.[3][7][8]
FRIDA (Phase Ib) Relapsed/Refractory AML with FLT3 mutationsCombination with gilteritinibA 67% response rate was observed in the expanded dose cohort.[6][15]
Phase Ib (OHSU) Newly diagnosed, unfit AMLCombination with venetoclax and azacitidinePreliminary data showed a 100% overall response rate.[15][16]
Solid Tumors

This compound has also shown promise in the treatment of solid tumors, particularly small cell lung cancer (SCLC).

Trial Name / PhasePatient PopulationTreatment RegimenKey FindingsReference
CLEPSIDRA (Phase IIa) Second-line SCLCCombination with platinum/etoposidePreliminary results showed a 75% objective response rate.[3][7]
Phase I/II (NCI-sponsored) First-line extensive-stage SCLCCombination with immune checkpoint inhibitors (atezolizumab or durvalumab)Ongoing trial to evaluate safety and efficacy.[17][18]

Toxicology and Safety Profile

This compound has been generally well-tolerated in clinical trials, with a manageable safety profile.

Adverse Events

The most common adverse events observed in clinical trials are consistent with those expected in the patient populations being treated and include:[9][10][19]

  • Myelosuppression (thrombocytopenia, neutropenia)

  • Infections

  • Gastrointestinal symptoms (diarrhea, anorexia, dysgeusia)

  • Fatigue/Asthenia

  • Musculoskeletal pain

  • Mucositis

Thrombocytopenia is a frequent and anticipated on-target effect of LSD1 inhibition.[10]

Serious Adverse Events

In the Phase I dose-escalation study, serious adverse events possibly related to this compound were observed at the highest dose of 220 µg/m²/d.[19] The recommended dose for subsequent studies was established at 140 µg/m²/d.[19] Drug-related serious adverse events have been infrequent in combination studies.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings.

Phase I Dose-Escalation Trial in R/R AML (EudraCT No.: 2013-002447-29)
  • Study Design: A non-randomized, open-label, dose-escalation (DE) and extension-cohort (EC) trial.[10][20]

  • Patient Population: Patients with relapsed or refractory AML.[10]

  • Treatment: this compound administered orally on days 1 to 5 of each week in 28-day cycles. Doses ranged from 5 to 220 µg/m²/d in the DE phase. The EC was treated at the recommended dose of 140 µg/m²/d.[13][20]

  • Primary Objectives: To assess the safety and tolerability of this compound.[10]

  • Secondary Objectives: To study the pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[10]

  • Assessments: Safety was monitored through the recording of adverse events. PK was assessed by measuring plasma drug concentrations. PD was evaluated through the analysis of differentiation biomarkers. Efficacy was determined by assessing blast counts and bone marrow responses.[13][20]

Mammosphere Formation Assay for Breast Cancer Stem Cells
  • Cell Culture: Breast cancer cell lines are cultured in non-adherent, serum-free medium supplemented with growth factors to promote the formation of mammospheres, which are enriched in cancer stem cells.[11]

  • Treatment: Graded concentrations of this compound are added to the culture medium.[11]

  • Endpoint: The number and size of mammospheres are quantified after a defined incubation period to assess the inhibitory effect of this compound on cancer stem cell self-renewal.[11]

  • Molecular Analysis: Changes in the expression of stemness-associated genes, such as SOX2, can be measured using techniques like quantitative PCR or reporter assays.[11]

Conclusion

This compound is a promising epigenetic drug with a unique dual mechanism of action against LSD1. It has demonstrated a favorable safety profile and encouraging clinical activity in both hematological malignancies and solid tumors. Ongoing and future clinical trials will further delineate its therapeutic potential and optimal use in combination with other anti-cancer agents. The data presented in this guide underscore the importance of continued research into this compound as a novel therapeutic option for patients with difficult-to-treat cancers.

References

Iadademstat: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is a pioneering, orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic enzyme implicated in the pathogenesis of various cancers. Developed by Oryzon Genomics, this compound represents a promising therapeutic agent, particularly in the treatment of acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound.

Molecular Structure and Physicochemical Properties

This compound is a potent and selective covalent inhibitor of LSD1.[1] Its chemical and physical properties are summarized below.

Identifier Value Reference
IUPAC Name trans-N1-((1R,2S)-2-phenylcyclopropyl)-1,4-cyclohexanediamine[2]
Chemical Formula C15H22N2[3]
Molecular Weight 230.35 g/mol [3]
CAS Number 1431304-21-0 (parent)[4]
1431326-61-2 (dihydrochloride)[5]
Development Codes ORY-1001, RG-6016[2]
Physicochemical Property Value Reference
Solubility (Dihydrochloride Salt) Water: 60 mg/mL[5]
DMSO: 25 mg/mL (with heating)[4]

Pharmacological Properties

This compound's primary pharmacological effect is the potent and selective inhibition of LSD1. This inhibition is irreversible and occurs through covalent binding to the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[6]

Pharmacological Parameter Value Assay/Method Reference
LSD1 IC50 <20 nM[7]
12 nmol/L (mean)AlphaScreen™ assay[8]
Selectivity >1000-fold vs. LSD2, MAO-A, MAO-B[5]
Mechanism of Action Irreversible, covalent inhibitor of LSD1[6]
Pharmacokinetics (Human)
Half-life40-100 hoursPhase I Clinical Trial[1]
Tmax4-8 hoursPhase I Clinical Trial[1]

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the enzymatic and scaffolding functions of LSD1.

  • Enzymatic Inhibition: this compound covalently binds to the FAD cofactor in the catalytic center of LSD1, thereby blocking its demethylase activity. This leads to an increase in the methylation of histone H3 at lysine 4 (H3K4), resulting in the altered expression of genes involved in cell differentiation and tumor suppression.[2]

  • Disruption of Protein-Protein Interactions: The binding of this compound to LSD1 also causes a steric hindrance that disrupts the interaction of LSD1 with its binding partners.[9]

    • In Acute Myeloid Leukemia (AML) , this compound disrupts the interaction between LSD1 and Growth Factor Independent 1 (GFI1). This complex is crucial for the repression of genes that promote myeloid differentiation. By disrupting this interaction, this compound promotes the differentiation of leukemic blasts.[9][10]

    • In Small Cell Lung Cancer (SCLC) , this compound impairs the binding of LSD1 to Insulinoma-associated protein 1 (INSM1). This leads to the reactivation of the NOTCH signaling pathway, which is a tumor suppressor in this context, resulting in the suppression of SCLC tumorigenesis.[9][11]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Iadademstat_AML_Pathway cluster_nucleus Cell Nucleus cluster_outcome Cellular Outcome LSD1 LSD1 GFI1 GFI1 (SNAG domain) LSD1->GFI1 binds to Differentiation_Genes Myeloid Differentiation Genes GFI1->Differentiation_Genes represses Differentiation Leukemic Blast Differentiation Differentiation_Genes->Differentiation leads to Chromatin This compound This compound This compound->LSD1 inhibits

Caption: this compound disrupts the LSD1-GFI1 complex in AML, leading to myeloid differentiation.

Iadademstat_SCLC_Pathway cluster_nucleus Cell Nucleus cluster_outcome Cellular Outcome LSD1 LSD1 INSM1 INSM1 LSD1->INSM1 binds to NOTCH1 NOTCH1 Gene INSM1->NOTCH1 represses ASCL1_NEUROD1 ASCL1 / NEUROD1 (Oncogenes) NOTCH1->ASCL1_NEUROD1 inhibits Tumor_Suppression SCLC Tumor Suppression ASCL1_NEUROD1->Tumor_Suppression leads to This compound This compound This compound->LSD1 inhibits

Caption: this compound restores NOTCH1 expression in SCLC, leading to tumor suppression.

Experimental Protocols

LSD1 Enzymatic Activity Assay (AlphaScreen™)

This protocol is adapted from a study investigating the in vitro efficacy of this compound.[8]

Materials:

  • 384-well Optiplates

  • Assay buffer

  • Biotinylated histone H3 peptide substrate

  • Recombinant human LSD1 enzyme

  • This compound

  • Anti-Mouse Acceptor beads

  • Primary antibody against demethylated substrate

  • Streptavidin-coated Donor beads

  • AlphaScreen microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer containing 3.3% DMSO.

  • In a 384-well Optiplate, add 3 µL of the diluted this compound to 4 µL of LSD1 enzyme solution.

  • Incubate for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 3 µL of the histone H3 peptide substrate.

  • Incubate for 60 minutes at room temperature.

  • Add a mixture of the primary antibody and Anti-Mouse Acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add Streptavidin-coated Donor beads.

  • Incubate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen microplate reader.

  • Calculate the percentage of LSD1 activity relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

AlphaScreen_Workflow start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound add_lsd1 Add LSD1 Enzyme to Plate prep_this compound->add_lsd1 incubate1 Incubate 30 min at RT add_lsd1->incubate1 add_substrate Add Histone H3 Peptide Substrate incubate1->add_substrate incubate2 Incubate 60 min at RT add_substrate->incubate2 add_acceptor Add Antibody and Acceptor Beads incubate2->add_acceptor incubate3 Incubate 60 min at RT (dark) add_acceptor->incubate3 add_donor Add Donor Beads incubate3->add_donor incubate4 Incubate 30 min at RT (dark) add_donor->incubate4 read_plate Read Plate with AlphaScreen Reader incubate4->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

References

Iadademstat for Non-Oncology Therapeutic Areas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iadademstat (ORY-1001) is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] While extensively investigated in oncology, emerging preclinical and clinical data support its therapeutic potential in non-oncology indications, primarily in hematological disorders. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and clinical development of this compound for the treatment of Sickle Cell Disease (SCD) and the scientific rationale for its investigation in Essential Thrombocythemia (ET).

Introduction to this compound

This compound is an orally bioavailable, covalent inhibitor of LSD1.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3][4] By inhibiting LSD1, this compound modulates gene expression, leading to cellular differentiation and other therapeutic effects.[1][2] Its favorable safety profile, established in oncology trials involving nearly 200 patients, supports its exploration in non-malignant diseases.[5][6][7]

This compound for Sickle Cell Disease (SCD)

The primary non-oncology indication for this compound is Sickle Cell Disease, a genetic blood disorder characterized by abnormal hemoglobin (HbS) that causes red blood cells to become rigid and sickle-shaped, leading to vaso-occlusive crises and chronic organ damage.[5]

Mechanism of Action in SCD

The therapeutic rationale for this compound in SCD is the re-induction of fetal hemoglobin (HbF) expression.[2][5][7] Increased levels of HbF inhibit the polymerization of HbS, thereby reducing red blood cell sickling and its pathological consequences.[5]

This compound inhibits LSD1, which is a key component of a repressor complex that silences the expression of the γ-globin gene (HBG1/2), a subunit of fetal hemoglobin.[3][7] By inhibiting LSD1, this compound leads to the epigenetic reprogramming of the hemoglobin switch, resulting in the reactivation of γ-globin gene expression and subsequent increase in HbF production.[6][7][8]

cluster_gene_regulation Epigenetic Regulation of γ-globin Gene cluster_drug_action This compound Intervention cluster_outcome Therapeutic Outcome in SCD LSD1 LSD1 RepressorComplex Repressor Complex LSD1->RepressorComplex Component of Histone Histone H3 LSD1->Histone Demethylation gammaGlobin γ-globin Gene RepressorComplex->gammaGlobin Repression gammaGlobin_active γ-globin Gene (Active) gammaGlobin->gammaGlobin_active Activation Me Methyl Groups (H3K4me2/H3K9me2) This compound This compound This compound->LSD1 Inhibition HbF Fetal Hemoglobin (HbF) Production HbS HbS Polymerization HbF->HbS Inhibition gammaGlobin_active->HbF Transcription & Translation Sickling RBC Sickling HbS->Sickling Pathology SCD Pathology Sickling->Pathology cluster_trial RESTORE Trial Workflow cluster_assessments Assessments Patient SCD Patient (n≈40) Enrollment Enrollment Patient->Enrollment Treatment This compound (Dose Escalation) Enrollment->Treatment Assessment Assessments Treatment->Assessment Regular Monitoring Endpoint Primary & Secondary Endpoints Assessment->Endpoint Safety Safety & Tolerability (AEs, Labs) Efficacy HbF Levels

References

Methodological & Application

Application Notes and Protocols for Iadademstat in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), in various mouse models of cancer. The information compiled here, including detailed dosage regimens, experimental protocols, and descriptions of the underlying signaling pathways, is intended to guide researchers in designing and executing their own preclinical studies.

I. Quantitative Data Summary

The following tables summarize the reported in vivo dosages of this compound in different mouse models. It is crucial to note that optimal dosage and administration schedules may vary depending on the specific mouse strain, tumor model, and experimental endpoint.

Cancer Type Mouse Model Dosage Administration Route Treatment Schedule Reference
GlioblastomaXenograft400 µg/kgOral (p.o.)Every 7 days for 28 days[1]
MelanomaSyngeneic (B16F10)10 µg/kgOral (p.o.)Not specified[2]
Acute Myeloid Leukemia (AML)XenograftNot specifiedOral (p.o.)Not specified[3][4]
Breast CancerPatient-Derived Xenograft (PDX)Not specifiedNot specifiedNot specified[2][5]
Small Cell Lung Cancer (SCLC)Patient-Derived Xenograft (PDX)Not specifiedNot specifiedNot specified[6][7]

Note: While preclinical in vivo activity has been reported for AML, breast cancer, and SCLC, specific dosage details for mouse models were not available in the reviewed literature. Researchers are encouraged to perform dose-finding studies to determine the optimal regimen for their specific model.

II. Mechanism of Action and Signaling Pathways

This compound is a highly selective and potent covalent inhibitor of LSD1.[3] Its anti-cancer activity stems from its ability to inhibit the demethylase function of LSD1 and disrupt its scaffolding role in transcriptional complexes.[8]

A. Inhibition of LSD1 Demethylase Activity

LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[8] Demethylation of H3K4 is associated with gene repression, while demethylation of H3K9 is linked to gene activation. By inhibiting LSD1, this compound leads to an increase in H3K4 methylation and a decrease in H3K9 demethylation, resulting in the altered expression of genes involved in cell differentiation, proliferation, and survival.[8]

B. Disruption of LSD1 Scaffolding Function

This compound also disrupts the interaction of LSD1 with key transcription factors, thereby interfering with their function. Two well-characterized examples are:

  • LSD1-GFI1 Complex in Acute Myeloid Leukemia (AML): In AML, LSD1 forms a complex with the transcription repressor Growth Factor Independent 1 (GFI1).[8][9] This complex is crucial for maintaining the leukemic state by repressing genes involved in myeloid differentiation. This compound disrupts the LSD1-GFI1 interaction, leading to the reactivation of differentiation programs and the induction of blast cell differentiation.[8]

  • LSD1-INSM1-ASCL1 Axis in Small Cell Lung Cancer (SCLC): In SCLC, LSD1 interacts with Insulinoma-associated 1 (INSM1), a key regulator of neuroendocrine differentiation. This interaction is thought to be necessary for the expression of Achaete-scute homolog 1 (ASCL1), a master regulator of neuroendocrine tumor development.[10][11][12] By inhibiting LSD1, this compound is proposed to disrupt this pathway, leading to the suppression of the neuroendocrine phenotype.

  • Regulation of SOX2 in Breast Cancer Stem Cells: In breast cancer, the transcription factor SOX2 is a key driver of cancer stem cell (CSC) properties, including self-renewal and drug resistance.[2][5][13][14] this compound has been shown to target SOX2-driven CSCs by blocking the formation of mammospheres in a SOX2-dependent manner.[2][5][13][14] This suggests that LSD1 plays a critical role in regulating the expression or function of SOX2 in breast CSCs.

III. Experimental Protocols

A. Preparation of this compound Formulation for Oral Administration

A commonly used vehicle for the oral administration of this compound in mice consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Protocol:

  • Dissolve the required amount of this compound in DMSO first.

  • Add PEG300 and Tween-80 and mix thoroughly.

  • Add saline to the final volume and vortex until a clear solution is obtained.

  • It is recommended to prepare the formulation fresh on the day of administration.

B. Oral Gavage Administration in Mice

Oral gavage is a standard method for the precise oral administration of compounds to mice.

Materials:

  • This compound formulation

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Accurately weigh the mouse to determine the correct dosing volume. Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage Needle Insertion: With the mouse in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

IV. Visualizations

A. Signaling Pathway Diagrams

Iadademstat_Mechanism_of_Action This compound Mechanism of Action cluster_histone Histone Modification H3K4me1_2 H3K4me1/2 Gene_Repression Gene Repression H3K4me1_2->Gene_Repression H3K4me2_3 H3K4me2/3 H3K9me1_2 H3K9me1/2 Gene_Activation Gene Activation H3K9me1_2->Gene_Activation H3K9me2_3 H3K9me2/3 LSD1 LSD1 (KDM1A) LSD1->H3K4me1_2 Demethylation LSD1->H3K9me1_2 Demethylation This compound This compound This compound->LSD1 Inhibition

Caption: this compound inhibits LSD1-mediated histone demethylation.

Iadademstat_AML_Pathway This compound in Acute Myeloid Leukemia (AML) cluster_complex LSD1-GFI1 Complex LSD1 LSD1 GFI1 GFI1 LSD1->GFI1 Interaction Differentiation_Genes Myeloid Differentiation Genes GFI1->Differentiation_Genes Repression This compound This compound This compound->LSD1 Inhibits Interaction Leukemic_State Leukemic State Differentiation_Genes->Leukemic_State Suppression of

Caption: this compound disrupts the LSD1-GFI1 complex in AML.

Iadademstat_SCLC_Pathway This compound in Small Cell Lung Cancer (SCLC) cluster_complex_sclc LSD1-INSM1 Complex LSD1_sclc LSD1 INSM1 INSM1 LSD1_sclc->INSM1 Interaction ASCL1 ASCL1 INSM1->ASCL1 Activation Iadademstat_sclc This compound Iadademstat_sclc->LSD1_sclc Inhibits Interaction Neuroendocrine_Phenotype Neuroendocrine Phenotype ASCL1->Neuroendocrine_Phenotype Drives

Caption: this compound may disrupt the LSD1-INSM1-ASCL1 axis in SCLC.

Iadademstat_Breast_Cancer_Pathway This compound in Breast Cancer Stem Cells LSD1_bc LSD1 SOX2 SOX2 LSD1_bc->SOX2 Regulation of Iadademstat_bc This compound Iadademstat_bc->LSD1_bc Inhibition CSC_Properties Cancer Stem Cell Properties SOX2->CSC_Properties Drives Iadademstat_In_Vivo_Workflow General In Vivo Experimental Workflow for this compound start Tumor Cell Implantation (Xenograft or Syngeneic) tumor_growth Allow Tumors to Establish and Reach Desired Size start->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment This compound Treatment (Oral Gavage) randomization->treatment monitoring Monitor Tumor Growth (e.g., Caliper Measurements) and Animal Health treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight, PK/PD, Histology, Biomarker Analysis) monitoring->endpoint end Data Analysis and Interpretation endpoint->end

References

Application Note: Quantification of Iadademstat in Tissue Samples Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the extraction and quantification of Iadademstat (ORY-1001), a selective inhibitor of lysine-specific demethylase 1 (LSD1), in tissue samples. The described method utilizes homogenization, protein precipitation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This document is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound. While this protocol provides a comprehensive framework, specific parameters may require optimization and validation within the end-user's laboratory.

Introduction

This compound is a potent and selective inhibitor of LSD1, an epigenetic enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2][3] To understand its pharmacological and toxicological profile, it is crucial to quantify its distribution in various tissues.[1] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][4] This application note outlines a general procedure for the analysis of this compound in tissue, covering sample homogenization, extraction, and LC-MS/MS detection.

Signaling Pathway of this compound

This compound targets the FAD-dependent enzyme LSD1, which is a key regulator of gene expression through the demethylation of histone H3 at lysine 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, this compound alters the epigenetic landscape, leading to the re-expression of silenced tumor suppressor genes and inducing differentiation in cancer cells.

Iadademstat_Pathway This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 inhibits H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 demethylates Gene_Repression Gene Repression H3K4me0 H3K4me0 H3K4me1_2->H3K4me0 H3K4me0->Gene_Repression Differentiation Cellular Differentiation Gene_Repression->Differentiation is relieved, leading to

Caption: Mechanism of action of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound in tissue samples is depicted below. It involves tissue collection and homogenization, followed by protein precipitation to extract the analyte. The resulting supernatant is then analyzed by LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Collection Tissue Collection (snap-frozen) Homogenization Tissue Homogenization (e.g., with PBS) Tissue_Collection->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile with IS) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: Workflow for this compound analysis in tissue.

Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Control tissue matrix (from untreated animals)

Equipment

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

  • HPLC or UHPLC system

  • Tandem mass spectrometer

Detailed Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its SIL-IS in a suitable solvent (e.g., DMSO or methanol).

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working standard solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike the appropriate volume of the working standard solutions into blank tissue homogenate to prepare calibration standards and QC samples at low, medium, and high concentrations. The final solvent concentration should be consistent across all samples.

Tissue Sample Preparation
  • Homogenization:

    • Accurately weigh the frozen tissue sample (e.g., 50-100 mg).

    • Add a 3-fold volume (w/v) of cold PBS (e.g., 300 µL for 100 mg of tissue).

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Protein Precipitation:

    • To 50 µL of tissue homogenate, add 150 µL of acetonitrile containing the SIL-IS at an appropriate concentration.

    • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate. The gradient should be optimized for optimal separation.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)
This compound MRM Transition To be determined experimentally (Precursor ion > Product ion)
SIL-IS MRM Transition To be determined experimentally (Precursor ion > Product ion)
Collision Energy To be determined experimentally
Cone Voltage To be determined experimentally

Data Presentation

The quantitative data for the bioanalytical method validation should be summarized as follows. The values presented here are hypothetical and should be replaced with experimental data.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
This compound0.1 - 100>0.991/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.1<20<2080-12080-120
Low0.3<15<1585-11585-115
Mid10<15<1585-11585-115
High80<15<1585-11585-115

Table 3: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Matrix Effect (%)Recovery (%)
Low0.3To be determinedTo be determined
High80To be determinedTo be determined

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and its SIL-IS in blank matrix from at least six different sources.

  • Calibration Curve: Linearity, range, and goodness of fit of the calibration curve.

  • Accuracy and Precision: Both within-run and between-run accuracy and precision at multiple QC levels.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the tissue matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of this compound in tissue homogenates under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Conclusion

This application note provides a robust starting point for the development and validation of a bioanalytical method for the quantification of this compound in tissue samples using LC-MS/MS. The described protocol, which includes tissue homogenization, protein precipitation, and chromatographic separation, is designed to be a versatile and effective approach for preclinical and clinical research. Adherence to good laboratory practices and thorough method validation are essential for generating reliable pharmacokinetic and tissue distribution data for this compound.

References

Application Notes and Protocols: Iadademstat in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of iadademstat, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in combination with various chemotherapy agents. Detailed protocols for key experiments and visualizations of relevant biological pathways and experimental workflows are included to guide researchers in designing and executing their studies.

Introduction

This compound (ORY-1001) is an orally available small molecule that potently and selectively inhibits the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 plays a crucial role in oncogenesis by regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] By inhibiting LSD1, this compound can induce differentiation in cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), and target cancer stem cells.[1][4][5] Preclinical and clinical studies have demonstrated that combining this compound with other chemotherapy agents can lead to synergistic anti-tumor effects and overcome drug resistance.[6][7][8]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action:

  • Enzymatic Inhibition: It irreversibly binds to the FAD cofactor of LSD1, blocking its demethylase activity.[4] This leads to an increase in H3K4 methylation at the promoter and enhancer regions of tumor suppressor genes, ultimately leading to their re-expression.

  • Scaffolding Disruption: this compound disrupts the interaction between LSD1 and its binding partners, such as GFI1 and CoREST in AML, and INSM1 in Small Cell Lung Cancer (SCLC).[1][9] This disruption of transcriptional repressor complexes leads to the activation of differentiation programs in cancer cells.[1]

Signaling Pathway of this compound in Acute Myeloid Leukemia (AML)

cluster_nucleus Nucleus This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits GFI1 GFI1 This compound->GFI1 Disrupts Interaction LSD1->GFI1 Scaffolding Promoter Target Gene Promoter (e.g., Tumor Suppressors) LSD1->Promoter Represses CoREST CoREST GFI1->CoREST CoREST->Promoter Represses Differentiation Myeloid Differentiation Promoter->Differentiation Upregulates Apoptosis Apoptosis Differentiation->Apoptosis

Caption: this compound inhibits LSD1, leading to myeloid differentiation and apoptosis in AML.

Combination Therapies and Clinical Data

This compound has been investigated in combination with various agents across different cancer types. The following tables summarize key quantitative data from these studies.

Table 1: this compound in Combination with Azacitidine for Acute Myeloid Leukemia (AML)
Clinical TrialPhasePatient PopulationNOverall Response Rate (ORR)Complete Remission (CR/CRi)Key Adverse EventsReference
ALICE IIaNewly diagnosed, unfit for intensive chemotherapy3681% (evaluable for efficacy)64% (of responders)Thrombocytopenia, neutropenia, anemia[9][10][11]
Table 2: this compound in Combination with Venetoclax and Azacitidine for AML
Clinical TrialPhasePatient PopulationNPrimary ObjectiveStatusReference
NCT06514261 ITreatment-naïve45Safety, Tolerability, Optimal DoseRecruiting[12][13]
NCT06357182 INewly diagnosed-Safety, Side Effects, Best DoseRecruiting[14][15]
Table 3: this compound in Combination with Gilteritinib for Relapsed/Refractory FLT3-mutated AML
Clinical TrialPhasePatient PopulationNResponse Rate (at expanded dose)Complete Response Rate (CR+CRh+CRi)StatusReference
FRIDA IbRelapsed/Refractory FLT3-mutated12 (evaluable)67%58%Ongoing[16][17]
Table 4: this compound in Combination with Platinum-Etoposide for Small Cell Lung Cancer (SCLC)
Clinical TrialPhasePatient PopulationNOverall Response Rate (ORR)Key FindingsReference
CLEPSIDRA IIaSecond-line, extensive disease10 (evaluable)40%Efficacy signals observed, but combination had challenging hematological toxicity.[18]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for this compound in Combination with Azacitidine in AML Cell Lines

This protocol outlines a method to assess the synergistic cytotoxic effect of this compound and azacitidine on AML cell lines (e.g., MOLM-13, MV4-11).

Materials:

  • AML cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Azacitidine

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Culture: Maintain AML cell lines in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and azacitidine.

    • Treat cells with varying concentrations of this compound alone, azacitidine alone, and in combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment (MTS Assay):

    • Add 20 µL of MTS reagent to each well.[19][20]

    • Incubate for 1-4 hours at 37°C.[19][20]

    • Measure the absorbance at 490 nm using a plate reader.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Use the Chou-Talalay method to calculate the Combination Index (CI) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Start Start Culture Culture AML Cell Lines Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with this compound, Azacitidine, and Combinations Seed->Treat Incubate Incubate for 72h Treat->Incubate MTS Add MTS Reagent and Incubate Incubate->MTS Read Measure Absorbance at 490 nm MTS->Read Analyze Calculate IC50 and Combination Index Read->Analyze End End Analyze->End

Caption: Workflow for assessing the in vitro synergy of this compound and azacitidine.

Protocol 2: In Vivo Xenograft Model for this compound Combination Therapy

This protocol describes a general framework for evaluating the in vivo efficacy of this compound in combination with another chemotherapy agent using a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cell line for tumor induction

  • Matrigel

  • This compound

  • Combination chemotherapy agent

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, Combination).

  • Drug Administration:

    • Administer this compound orally according to the predetermined schedule and dose.

    • Administer the combination agent via the appropriate route (e.g., intraperitoneal, intravenous, oral).

    • Administer vehicle to the control group.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health and behavior of the mice.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

    • Excise tumors and weigh them.

    • Collect tumors and other relevant tissues for further analysis (e.g., histology, Western blot, gene expression analysis).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Start Start Implant Implant Tumor Cells in Mice Start->Implant Monitor_Tumor Monitor Tumor Growth Implant->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Treat Administer this compound and Combination Agent Randomize->Treat Monitor_Treatment Monitor Tumor Volume and Body Weight Treat->Monitor_Treatment Endpoint Reach Study Endpoint Monitor_Treatment->Endpoint Collect Collect Tumors and Tissues Endpoint->Collect Analyze Analyze Tumor Growth Inhibition Collect->Analyze End End Analyze->End

Caption: Logical flow of an in vivo xenograft study for combination therapy.

Conclusion

This compound, in combination with various chemotherapy agents, has shown promising results in both preclinical and clinical settings, particularly in hematological malignancies. The synergistic effects observed are likely due to the dual mechanism of action of this compound, which involves both enzymatic inhibition and disruption of protein-protein interactions. The provided protocols and data serve as a valuable resource for researchers and drug developers working on novel cancer combination therapies involving epigenetic modulators. Further investigation into the optimal combination partners and patient populations will be crucial for the successful clinical development of this compound.

References

Application Note: Genome-wide CRISPR Screen to Identify Genes Conferring Resistance to Iadademstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML).[1][2][3] this compound exhibits a dual mechanism of action by inhibiting both the demethylase activity and the scaffolding function of LSD1, leading to the induction of differentiation and apoptosis in cancer cells.[4] Despite its promising therapeutic potential, the development of drug resistance remains a significant clinical challenge. This application note describes a protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound in an AML cell line. Understanding these resistance mechanisms is crucial for developing effective combination therapies and patient stratification strategies.

Experimental Principle

A pooled genome-wide CRISPR-Cas9 knockout library is introduced into a cancer cell line that is sensitive to this compound. The transduced cells are then treated with a selective concentration of this compound. Cells that acquire resistance to the drug due to the knockout of a specific gene will survive and proliferate, leading to an enrichment of the corresponding single-guide RNAs (sgRNAs) in the cell population. Deep sequencing of the sgRNA cassette from the surviving cells and comparison to an untreated control population allows for the identification of genes whose loss of function confers resistance to this compound.

Experimental Workflow

workflow cluster_prep Library Preparation & Transduction cluster_screen Screening cluster_analysis Data Analysis A Amplify GeCKO v2 CRISPR Library B Package into Lentivirus A->B C Transduce MV4-11 AML Cells B->C D Puromycin Selection C->D E Split Cells D->E F This compound Treatment (IC80) E->F G DMSO Control E->G H Genomic DNA Extraction F->H I PCR Amplification of sgRNAs H->I J Next-Generation Sequencing I->J K Data Analysis (MAGeCK) J->K L Hit Identification K->L

Figure 1: Experimental workflow for the CRISPR screen.

Materials and Methods

Cell Line and Culture

The human AML cell line MV4-11, which is known to be sensitive to this compound, is used for this study.[2] Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

CRISPR Library

The human Genome-scale CRISPR Knock-Out (GeCKO) v2.0 library is utilized.[5][6][7][8][9] This library targets 19,050 protein-coding genes with 6 sgRNAs per gene, providing comprehensive coverage of the human genome.

Lentiviral Production and Transduction

Lentivirus is produced by co-transfecting HEK293T cells with the GeCKO v2 library plasmids and packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent. The viral supernatant is harvested, filtered, and used to transduce MV4-11 cells at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

This compound Treatment

Following lentiviral transduction and puromycin selection, the cell population is divided into two groups: a treatment group and a vehicle control group. The treatment group is cultured in the presence of this compound at a pre-determined IC80 concentration (e.g., 50 nM, to be determined empirically for the specific cell line and conditions). The control group is treated with an equivalent concentration of DMSO. The cells are cultured for 14-21 days to allow for the enrichment of resistant populations.

Genomic DNA Extraction and Sequencing

Genomic DNA is extracted from both the this compound-treated and DMSO-treated cell populations. The sgRNA sequences are amplified by PCR using primers flanking the sgRNA cassette. The resulting amplicons are purified and subjected to next-generation sequencing.

Data Analysis

The sequencing data is analyzed using the Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) software package.[10][11][12][13] MAGeCK identifies sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control. Gene-level scores are then calculated to identify candidate resistance genes.

Hypothetical Results

The following table summarizes a hypothetical list of top candidate genes identified from the CRISPR screen whose knockout may confer resistance to this compound.

GeneDescriptionLog2 Fold Change (this compound vs. DMSO)p-valueFalse Discovery Rate (FDR)
KDM1B Lysine Demethylase 1B5.81.2e-82.5e-7
GFI1B Growth Factor Independent 1B5.23.5e-85.1e-7
RCOR2 REST Corepressor 24.98.1e-89.3e-7
MTOR Mechanistic Target of Rapamycin4.51.5e-71.2e-6
RICTOR RPTOR Independent Companion of MTOR4.22.8e-71.9e-6
HDAC2 Histone Deacetylase 23.95.4e-73.1e-6
PTPN11 Protein Tyrosine Phosphatase Non-Receptor Type 113.69.2e-74.7e-6
BRAF B-Raf Proto-Oncogene, Serine/Threonine Kinase3.31.8e-67.9e-6

Interpretation of Potential Resistance Mechanisms

The identified candidate genes suggest several potential mechanisms of resistance to this compound:

  • Redundancy in Histone Demethylation: The top hit, KDM1B, is a close homolog of KDM1A (LSD1). Its knockout leading to resistance suggests a potential compensatory mechanism where the loss of KDM1B sensitizes cells to LSD1 inhibition, and thus its presence could contribute to bypassing the effects of this compound.

  • Alterations in the LSD1-CoREST Complex: Genes like GFI1B and RCOR2 encode for proteins that are part of the CoREST complex, with which LSD1 interacts. Mutations or loss of these interacting partners might alter the function of the complex in a way that renders the cells less dependent on LSD1 activity.

  • Activation of Bypass Signaling Pathways: The identification of genes involved in the mTOR pathway (MTOR, RICTOR) and the MAPK pathway (PTPN11, BRAF) suggests that the activation of alternative pro-survival signaling pathways could compensate for the anti-proliferative effects of this compound.

  • Modulation of Chromatin State: The enrichment of sgRNAs targeting HDAC2, another key component of the CoREST complex, points towards a complex interplay of epigenetic modifications in mediating this compound sensitivity.

Signaling Pathway Visualization

The following diagrams illustrate the proposed mechanism of action of this compound and a potential resistance pathway.

Iadademstat_MoA cluster_nucleus Nucleus cluster_complex LSD1 LSD1 (KDM1A) GFI1 GFI1/GFI1B LSD1->GFI1 Scaffolding Histone Histone H3 LSD1->Histone binds to chromatin CoREST CoREST Complex GFI1->CoREST GFI1->Histone binds to chromatin CoREST->LSD1 CoREST->Histone binds to chromatin Myeloid_Genes Myeloid Differentiation Genes Histone->Myeloid_Genes H3K4me2 demethylation (Repression) Differentiation Cell Differentiation Myeloid_Genes->Differentiation leads to This compound This compound This compound->LSD1

Figure 2: this compound mechanism of action.

Figure 3: A potential this compound resistance pathway.

Conclusion

This application note provides a comprehensive protocol for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to the LSD1 inhibitor this compound. The identification of such genes is a critical step in understanding the molecular mechanisms of drug resistance and for the rational design of combination therapies to improve clinical outcomes for patients with AML and other cancers. The hypothetical results presented herein provide a framework for the types of resistance mechanisms that may be uncovered through such a screen. Further validation of candidate genes will be necessary to confirm their role in this compound resistance and to explore their potential as therapeutic targets.

References

Iadademstat's Therapeutic Potential in Patient-Derived Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Summary: This document provides detailed application notes and protocols for researchers utilizing the selective LSD1 inhibitor, iadademstat (ORY-1001), in patient-derived xenograft (PDX) models of various cancers. The provided information, including experimental workflows, signaling pathway diagrams, and quantitative data summaries, is intended to guide the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound.

Introduction

This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the regulation of gene expression and cellular differentiation. Dysregulation of LSD1 activity is associated with the pathogenesis of numerous cancers, making it a compelling therapeutic target. Preclinical studies utilizing patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and biology of human tumors, have demonstrated the anti-tumor activity of this compound in various cancer types, including small cell lung cancer (SCLC), acute myeloid leukemia (AML), and breast cancer.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of LSD1's demethylase activity. This leads to an increase in methylation marks on histone H3 at lysine 4 (H3K4), resulting in the reactivation of tumor suppressor genes and the induction of cellular differentiation. In specific cancer contexts, this compound has been shown to modulate key signaling pathways, thereby inhibiting tumor growth and promoting apoptosis.

Application in Small Cell Lung Cancer (SCLC) PDX Models

In SCLC, a highly aggressive neuroendocrine tumor, this compound has been shown to reactivate the NOTCH signaling pathway, a known tumor suppressor in this context.[1][2] Inhibition of LSD1 by this compound leads to the upregulation of NOTCH1 expression, which in turn suppresses the expression of ASCL1, a master regulator of neuroendocrine differentiation and SCLC tumorigenesis.[1][2] This ultimately results in reduced tumor growth and, in some cases, complete and durable tumor regression in chemoresistant PDX models.[1]

Signaling Pathway: this compound in SCLC

Iadademstat_SCLC_Pathway This compound This compound LSD1 LSD1 This compound->LSD1 NOTCH1 NOTCH1 LSD1->NOTCH1 ASCL1 ASCL1 NOTCH1->ASCL1 Tumorigenesis SCLC Tumorigenesis ASCL1->Tumorigenesis

Caption: this compound inhibits LSD1, leading to NOTCH1 activation and subsequent ASCL1 suppression in SCLC.

Experimental Workflow: SCLC PDX Study

SCLC_PDX_Workflow cluster_0 PDX Establishment cluster_1 This compound Treatment cluster_2 Efficacy & MoA Analysis PatientTumor SCLC Patient Tumor Implantation Subcutaneous Implantation (Immunocompromised Mice) PatientTumor->Implantation TumorGrowth Tumor Growth to ~150-200 mm³ Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment This compound (oral gavage) or Vehicle Control Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Efficacy Tumor Growth Inhibition Monitoring->Efficacy IHC IHC (NOTCH1, Ki67) Monitoring->IHC WB Western Blot (ASCL1) Monitoring->WB RNAseq RNA Sequencing Monitoring->RNAseq

Caption: Workflow for evaluating this compound efficacy in SCLC PDX models.

Quantitative Data Summary: this compound in SCLC PDX Model
PDX ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (%)Key Biomarker ChangesReference
Chemoresistant SCLC PDXThis compound25 mg/kg, oral, dailyComplete and durable tumor regression↑ NOTCH1, ↓ ASCL1[1]

Application in Acute Myeloid Leukemia (AML) PDX Models

In preclinical models of AML, this compound has been shown to induce blast differentiation and reduce the capacity of leukemic stem cells. It has demonstrated the ability to extend survival in a T-cell acute leukemia PDX model.

Experimental Workflow: AML PDX Study

AML_PDX_Workflow cluster_0 PDX Establishment cluster_1 This compound Treatment cluster_2 Efficacy Analysis PatientCells Primary AML Patient Cells Injection Intravenous Injection (Immunocompromised Mice) PatientCells->Injection Engraftment Leukemic Engraftment Injection->Engraftment TreatmentStart Initiate Treatment Engraftment->TreatmentStart TreatmentAdmin This compound (oral gavage) or Vehicle Control TreatmentStart->TreatmentAdmin Monitoring Monitor Survival TreatmentAdmin->Monitoring Survival Survival Analysis Monitoring->Survival

Caption: Workflow for assessing this compound efficacy in an AML PDX model.

Quantitative Data Summary: this compound in T-ALL PDX Model
PDX ModelTreatment GroupDosing ScheduleOutcomeReference
T-cell Acute Leukemia PDXThis compoundNot specified in abstractExtended survival

Application in Breast Cancer PDX Models

In breast cancer, particularly in luminal-B and HER2-positive subtypes, this compound has been shown to target cancer stem cells (CSCs) by suppressing the expression of the transcription factor SOX2.

Signaling Pathway: this compound in Breast Cancer CSCs

Iadademstat_BCSC_Pathway This compound This compound LSD1 LSD1 This compound->LSD1 SOX2 SOX2 LSD1->SOX2 CSC_Properties Cancer Stem Cell Properties SOX2->CSC_Properties

Caption: this compound inhibits LSD1, leading to the suppression of SOX2 and cancer stem cell properties.

Quantitative Data Summary: this compound in Breast Cancer PDX-Derived Mammospheres
PDX ModelCell CultureTreatmentOutcomeKey Biomarker ChangesReference
BRE-0192 (Luminal-B)MammospheresThis compoundReduced mammosphere formation↓ SOX2 expression
BRE-0188 (Luminal-A)MammospheresThis compoundNo significant effect on mammosphere formationNo significant change in SOX2 expression

Detailed Experimental Protocols

Establishment of SCLC Patient-Derived Xenografts
  • Tissue Acquisition: Obtain fresh tumor tissue from SCLC patients under informed consent and with appropriate institutional review board (IRB) approval.

  • Implantation: Subcutaneously implant small fragments (approximately 2-3 mm³) of the tumor tissue into the flanks of 6- to 8-week-old female immunocompromised mice (e.g., NOD-scid gamma mice).

  • Monitoring: Monitor mice for tumor growth by caliper measurements twice weekly.

  • Passaging: When tumors reach a volume of approximately 1000–1500 mm³, euthanize the mice and harvest the tumors. Aseptically dissect the tumors and re-implant fragments into new recipient mice for expansion.

This compound Administration in SCLC PDX Models
  • Drug Formulation: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose in water).

  • Dosing: For efficacy studies, administer this compound at a dose of 25 mg/kg body weight via oral gavage daily.

  • Control Group: Administer the vehicle solution to the control group of mice following the same schedule.

  • Treatment Duration: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the endpoint.

Immunohistochemistry (IHC) for NOTCH1 in SCLC PDX Tumors
  • Tissue Preparation: Fix harvested PDX tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm sections and mount on charged slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a suitable blocking serum.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against NOTCH1 (specific clone and dilution to be optimized based on the antibody datasheet) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB chromogen substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Western Blotting for ASCL1 in SCLC Cells
  • Protein Extraction: Lyse SCLC cells or homogenized PDX tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against ASCL1 overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Assessing Iadademstat Target Engagement in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic modifier that plays a crucial role in cell differentiation and tumorigenesis.[1][2][3] As a key regulator of histone methylation, LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] This application note provides a comprehensive guide to assessing the target engagement of this compound in a cellular context, offering detailed protocols for various experimental approaches.

This compound's mechanism of action extends beyond the catalytic inhibition of LSD1's demethylase activity. It also disrupts the scaffolding function of LSD1, notably interfering with its interaction with transcription factors like Growth Factor Independent 1 (GFI1) and Insulinoma-Associated 1 (INSM1).[4][5] This dual action leads to the induction of cell differentiation and suppression of tumor growth.

These protocols and data will enable researchers to effectively measure the cellular impact of this compound, providing valuable insights into its therapeutic potential.

Data Presentation

This compound Potency and Cellular Effects
ParameterCell LineValueAssay MethodReference
LSD1 IC50 Recombinant Human LSD118 nMEnzymatic Assay[1]
MV4-11 (AML)> 20 µM (3 days)MTS Assay[6]
MV4-11 (AML)0.03 µM (10 days)MTS Assay[6]
RPMI-8226 (Multiple Myeloma)> 20 µM (3 & 10 days)MTS Assay[6]
H1299 (Lung Cancer)80-160 µMProliferation Assay[6]
A549 (Lung Cancer)80-160 µMProliferation Assay[6]
Biomarker Modulation by this compound in Acute Myeloid Leukemia (AML) Cells
BiomarkerMethodFold Change/EffectReference
CD11b Flow CytometryTime and dose-dependent increase[1][7]
CD86 qPCRUpregulation[8]
VCAN qPCRUpregulation[8]
S100A12 qPCRUpregulation[8]
LY96 qPCRUpregulation[8]
H3K4me2 Western BlotIncrease[1]

Signaling Pathways and Experimental Workflows

Iadademstat_Mechanism_of_Action cluster_ppi Protein-Protein Interaction This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibition LSD1-GFI1 LSD1-GFI1 Complex This compound->LSD1-GFI1 Disruption LSD1-INSM1 LSD1-INSM1 Complex This compound->LSD1-INSM1 Disruption H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylation GFI1 GFI1 LSD1->GFI1 Interaction INSM1 INSM1 LSD1->INSM1 Interaction H3K4me1 H3K4me1/0 H3K4me2->H3K4me1 Differentiation Cell Differentiation H3K4me1->Differentiation Tumor_Growth Tumor Growth Suppression LSD1-GFI1->Differentiation LSD1-INSM1->Tumor_Growth Experimental_Workflow cluster_assays Target Engagement Assays start Cancer Cell Culture treat Treat with this compound (and vehicle control) start->treat harvest Harvest Cells treat->harvest wb Western Blot (H3K4me2, H3K9me2) harvest->wb qpcr qPCR (CD86, VCAN, etc.) harvest->qpcr flow Flow Cytometry (CD11b, CD86) harvest->flow enzymatic LSD1 Enzymatic Assay (Cell Lysates) harvest->enzymatic coip Co-IP (LSD1-GFI1) harvest->coip

References

Measuring the Potency of Iadademstat: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BARCELONA, Spain – In the rapidly evolving landscape of epigenetic cancer therapy, the selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, Iadademstat (ORY-1001), has emerged as a promising therapeutic agent.[1][2][3][4] To facilitate further research and development in this area, we present detailed application notes and protocols for measuring the inhibitory activity of this compound. These guidelines are tailored for researchers, scientists, and drug development professionals investigating the biochemical and cellular effects of this potent anti-cancer compound.

This compound is an orally available small molecule that covalently binds to and inhibits LSD1, an enzyme crucial for maintaining the differentiation block in various cancers, particularly acute myeloid leukemia (AML).[1][2][4][5][6][7][8] By inhibiting LSD1, this compound promotes the differentiation of cancer cells and reduces the leukemic stem cell population.[3][4][9] This document provides a comprehensive overview of the techniques to quantify the inhibitory effects of this compound, from direct enzymatic assays to cellular and pharmacodynamic assessments.

Understanding the Mechanism of Action of this compound

LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes.[5][10] this compound acts as a highly potent and selective irreversible inhibitor of LSD1.[1][2][3] Its mechanism involves covalent binding to the FAD cofactor within the catalytic center of LSD1. This not only blocks the demethylase activity of LSD1 but also disrupts its scaffolding function in protein complexes, such as the CoREST complex, which is crucial for its role in gene regulation.[1]

Data Presentation: Quantifying this compound's Inhibitory Activity

The following tables summarize the quantitative data on this compound's inhibitory potency across various assays.

Table 1: Biochemical Inhibition of LSD1 by this compound

Assay TypeSubstrateThis compound IC50 (nM)Reference Compound (Tranylcypromine) IC50 (µM)
Peroxidase-Coupled AssayH3(1-21)K4me2 peptide~1-5~2.3
HTRF AssayBiotin-H3(1-21)K4me1 peptide0.337.8
AlphaScreen™ AssayBiotin-H3K4 methylated peptide12Not Reported

IC50 values can vary depending on specific experimental conditions such as enzyme and substrate concentrations.

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

Cell LineAssay TypeEndpointThis compound EC50 (nM)
THP-1 (AML)Viability (CellTiter-Glo)ATP levels~10-50
MV4-11 (AML)Viability (MTS)Formazan formation0.03 µM
THP-1 (AML)DifferentiationCD11b expressionTime and dose-dependent increase

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to assess the inhibitory effects of this compound.

Protocol 1: LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[10][11]

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3(1-21)K4me2)

  • This compound

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or similar HRP substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black, flat-bottom plates

  • Microplate reader with fluorescence capabilities (Ex/Em = 530-570/590 nm)[10]

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 5 µL of the this compound dilutions or vehicle control (DMSO).

  • Add 20 µL of LSD1 enzyme solution (final concentration ~20-50 nM) to each well.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Prepare a substrate mix containing H3(1-21)K4me2 peptide (final concentration ~10-20 µM), HRP (final concentration ~1 U/mL), and Amplex® Red reagent (final concentration ~50 µM) in Assay Buffer.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate mix to each well.

  • Immediately start kinetic reading of fluorescence intensity at 590 nm (excitation at 530-570 nm) every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[12][13]

Materials:

  • Leukemia cell lines (e.g., THP-1, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 80 µL of complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 20 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Protocol 3: Cellular Differentiation Assay (Flow Cytometry for CD11b)

This protocol measures the induction of the myeloid differentiation marker CD11b on the surface of leukemia cells following treatment with this compound.[14][15]

Materials:

  • THP-1 cells

  • Complete cell culture medium

  • This compound

  • FITC- or PE-conjugated anti-human CD11b antibody

  • Isotype control antibody

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Seed THP-1 cells in a 6-well plate at a density of 2 x 10⁵ cells/mL in complete culture medium.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Harvest the cells by centrifugation and wash once with cold PBS.

  • Resuspend the cell pellet in 100 µL of FACS buffer.

  • Add the anti-human CD11b antibody or the corresponding isotype control at the manufacturer's recommended concentration.

  • Incubate the cells on ice for 30 minutes in the dark.

  • Wash the cells twice with 1 mL of cold FACS buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Gate on the live cell population based on forward and side scatter properties.

  • Quantify the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) for each treatment condition.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in these application notes.

LSD1_Inhibition_Pathway cluster_0 LSD1 Catalytic Cycle cluster_1 This compound Inhibition H3K4me2 H3K4me2 (Active Gene Mark) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate H3K4me1 H3K4me1 (Repressed Gene Mark) LSD1->H3K4me1 Demethylation Inactive_LSD1 Inactive LSD1 (Covalent Adduct) This compound This compound This compound->LSD1 Inhibition

Caption: this compound covalently inhibits the LSD1 enzyme.

Experimental_Workflow Cell_Culture 1. Cell Seeding (e.g., THP-1) Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Treatment Incubation 3. Incubation (48-72 hours) Treatment->Incubation Assay 4. Assay Performance Incubation->Assay Viability Viability Assay (CellTiter-Glo) Assay->Viability Differentiation Differentiation Assay (CD11b Staining) Assay->Differentiation Data_Analysis 5. Data Analysis (EC50, % Positive) Viability->Data_Analysis Differentiation->Data_Analysis

Caption: Workflow for cellular assays.

Logical_Relationships Biochemical_Assay Biochemical Assays (Enzyme Inhibition, IC50) Cellular_Assay Cellular Assays (Viability, Differentiation, EC50) Biochemical_Assay->Cellular_Assay Target_Engagement Target Engagement (Cellular Thermal Shift, Chemoproteomics) Cellular_Assay->Target_Engagement Pharmacodynamic Pharmacodynamic Biomarkers (Gene Expression, Histone Marks) Target_Engagement->Pharmacodynamic Overall_Efficacy Overall Assessment of This compound Efficacy Pharmacodynamic->Overall_Efficacy

Caption: Evaluating this compound's efficacy.

References

Troubleshooting & Optimization

Iadademstat Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iadademstat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful handling and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ORY-1001) is a potent and selective, orally available small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] It functions as an irreversible covalent inhibitor of LSD1.[2] LSD1 is an epigenetic enzyme that plays a crucial role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound alters gene expression, leading to anti-tumor activity in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound and its dihydrochloride salt have distinct solubility profiles. For this compound, Dimethyl Sulfoxide (DMSO) is a common solvent. For this compound dihydrochloride, water is a suitable solvent. It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[3]

Q3: How should I prepare stock solutions of this compound?

A3: To prepare a stock solution, dissolve this compound in the appropriate solvent (DMSO for the free base, water for the dihydrochloride salt) to your desired concentration. To aid dissolution, especially at higher concentrations, gentle warming (e.g., to 37°C or 60°C for DMSO) and sonication are recommended.[1] Always ensure the compound is fully dissolved before use.

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is critical to maintain the stability of this compound.

  • Solid Form: Store the powder at -20°C for long-term storage (up to 3 years).

  • Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.

    • In DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

    • For the dihydrochloride salt in an appropriate solvent, storage at -80°C for up to 2 years and -20°C for up to 1 year is recommended.

Q5: I observed precipitation when diluting my DMSO stock solution with aqueous media. What should I do?

A5: This is a common issue when diluting a DMSO stock of a sparingly soluble compound into an aqueous buffer. To resolve this, you can try vortexing the solution for a few minutes, gentle warming in a 37°C water bath, or brief sonication. It is essential to ensure the precipitate has completely redissolved before using the solution in your experiments. Running a solvent control in your experiments is also recommended to account for any effects of residual DMSO.

Solubility and Handling Data

The following tables summarize the available quantitative data for this compound and its dihydrochloride salt.

Table 1: this compound Solubility

Compound FormSolventConcentrationNotes
This compoundDMSO≥ 2.5 mg/mL (10.85 mM)Clear solution with 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]
This compound dihydrochlorideWater60-61 mg/mL-
This compound dihydrochlorideDMSO5-8 mg/mL (16.48-26.37 mM)Use of fresh, moisture-free DMSO is critical.[3]
This compound dihydrochlorideEthanol4 mg/mL-

Table 2: this compound Storage and Stability

FormStorage TemperatureDurationNotes
Solid Powder-20°C3 years-
Stock Solution (in solvent)-80°C1 yearAliquot to avoid freeze-thaw cycles.[3]
Stock Solution (in solvent)-20°C1 monthAliquot to avoid freeze-thaw cycles.[3]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

  • Question: My this compound powder is not dissolving completely in the recommended solvent. What steps can I take?

  • Answer:

    • Verify the Compound Form: Ensure you are using the correct solvent for the specific form of this compound (DMSO for the free base, water for the dihydrochloride salt).

    • Increase Energy Input: Gentle warming (up to 60°C for DMSO) and sonication can significantly aid dissolution.[1] Use a water bath for controlled heating.

    • Check Solvent Quality: For DMSO, ensure it is anhydrous and from a freshly opened bottle, as absorbed moisture can reduce solubility.[3]

    • Lower the Concentration: If possible, try preparing a more dilute stock solution.

    • Increase Mixing Time: Allow for a longer duration of vortexing or stirring.

Issue 2: Precipitation in Cell Culture Media

  • Question: After adding my this compound stock solution to my cell culture media, I observe a precipitate. How can I prevent this?

  • Answer:

    • Pre-warm the Media: Adding a cold stock solution to warm media can sometimes cause precipitation. Try warming the stock solution to room temperature before adding it to pre-warmed media.

    • Increase Final Volume: Diluting the stock solution into a larger volume of media can help keep the final concentration of this compound below its solubility limit in the aqueous environment.

    • Pipetting Technique: Add the stock solution dropwise to the media while gently swirling to ensure rapid and even distribution.

    • Serum Concentration: The presence of serum proteins in the media can sometimes help to stabilize small molecules. Ensure your media contains the appropriate concentration of serum for your cell type.

    • Solvent Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible (typically below 0.5%) to minimize both solubility issues and solvent-induced cytotoxicity.

Issue 3: Inconsistent Experimental Results

  • Question: I am observing variability in the biological activity of this compound between experiments. What could be the cause?

  • Answer:

    • Stock Solution Stability: Ensure your stock solutions are stored correctly and are within the recommended stability period. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

    • Complete Dissolution: Incomplete dissolution of this compound will lead to an inaccurate final concentration. Visually inspect your solutions for any particulate matter before use.

    • Fresh Preparations: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[3] For in vitro assays, while stock solutions are stable, preparing fresh dilutions from the stock for each experiment can improve consistency.

    • pH of Aqueous Buffers: While specific data on this compound's pH-dependent stability is not widely published, the pH of your experimental buffer could potentially influence its stability and activity. Maintain a consistent and appropriate pH for your assay.

    • Light Exposure: Although there is no specific information on the photosensitivity of this compound, it is good laboratory practice to protect solutions of small molecules from prolonged exposure to direct light.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in a specific buffer.

  • Materials:

    • This compound powder

    • Selected aqueous buffer (e.g., PBS, pH 7.4)

    • Vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • HPLC system with a suitable column and detector

    • Analytical balance

  • Methodology:

    • Add an excess amount of this compound powder to a vial containing a known volume of the buffer.

    • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with the mobile phase used for HPLC analysis.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Assessment of this compound Solution Stability

This protocol provides a framework for evaluating the stability of this compound in a prepared solution over time under specific storage conditions.

  • Materials:

    • This compound stock solution (e.g., in DMSO)

    • Aqueous buffer for dilution

    • Storage vials

    • Temperature-controlled chambers (e.g., incubators, refrigerators)

    • HPLC system

  • Methodology:

    • Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

    • Aliquot the solution into multiple vials to be tested at different time points.

    • Store the vials under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if photostability is also being assessed.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

    • Analyze the sample by a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • A significant decrease in the parent peak area or the appearance of new peaks would indicate degradation.

Visualizations

Iadademstat_Signaling_Pathway This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits GeneActivation Target Gene Activation This compound->GeneActivation Promotes H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 LSD1->H3K9me2 Demethylates GeneRepression Target Gene Repression LSD1->GeneRepression Promotes HistoneH3 Histone H3 H3K4me1 H3K4me1 H3K4me2->GeneRepression Associated with H3K9me1 H3K9me1 H3K9me2->GeneRepression Associated with Differentiation Cell Differentiation TumorGrowth Tumor Growth and Proliferation GeneRepression->TumorGrowth Leads to GeneActivation->Differentiation Induces Differentiation->TumorGrowth Inhibits

Caption: this compound inhibits LSD1, leading to increased histone methylation, gene activation, and cell differentiation, ultimately suppressing tumor growth.

Solubility_Troubleshooting_Workflow Start Start: this compound Solubility Issue CheckSolvent Verify Correct Solvent (DMSO vs. Water) Start->CheckSolvent CorrectSolvent Use Correct Solvent CheckSolvent->CorrectSolvent Incorrect HeatSonication Apply Gentle Heat (e.g., 37°C) and/or Sonicate CheckSolvent->HeatSonication Correct CorrectSolvent->HeatSonication CheckDMSO Use Fresh, Anhydrous DMSO HeatSonication->CheckDMSO Still not dissolved Resolved Issue Resolved HeatSonication->Resolved Dissolved FreshDMSO Use New DMSO CheckDMSO->FreshDMSO Old/Wet DMSO LowerConcentration Consider Lowering Stock Concentration CheckDMSO->LowerConcentration Fresh DMSO used FreshDMSO->LowerConcentration LowerConc Prepare Dilute Stock LowerConcentration->LowerConc Possible ContactSupport Contact Technical Support LowerConcentration->ContactSupport Not possible LowerConc->Resolved

Caption: A logical workflow for troubleshooting common this compound solubility issues.

Stability_Assessment_Workflow Start Start: Assess this compound Solution Stability PrepareSolution Prepare this compound Solution at Known Concentration Start->PrepareSolution Aliquot Aliquot into Vials for Each Time Point and Condition PrepareSolution->Aliquot Store Store at Desired Conditions (e.g., 4°C, RT, 37°C) Aliquot->Store TimePoint At Each Time Point... Store->TimePoint Analyze Analyze by Stability-Indicating HPLC Method TimePoint->Analyze Quantify Quantify Parent Peak and Detect Degradation Products Analyze->Quantify Compare Compare to Time 0 Quantify->Compare Stable Stable (No significant change) Compare->Stable <5% degradation Unstable Unstable (Degradation observed) Compare->Unstable >5% degradation

References

overcoming Iadademstat resistance in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming iadademstat resistance in cancer cells.

Troubleshooting Guides

This section addresses specific issues that may arise during your research on this compound resistance.

Issue/Observation Potential Cause Suggested Action
This compound-sensitive cancer cell line develops resistance after prolonged treatment. 1. Gatekeeper Mutations: Alterations in the LSD1 drug-binding site. 2. Transcriptional Reprogramming: Activation of bypass signaling pathways.[1] 3. Epigenetic Modifications: Changes in histone methylation or acetylation patterns independent of LSD1.1. Sequence LSD1: Perform sanger or next-generation sequencing of the KDM1A gene in resistant cells to identify potential mutations. 2. RNA-Seq Analysis: Compare the transcriptomes of sensitive and resistant cells to identify differentially expressed genes and activated pathways. 3. ChIP-Seq Analysis: Profile histone marks (e.g., H3K4me2, H3K9me2, H3K27ac) in sensitive versus resistant cells to identify epigenetic changes.
Combination therapy with this compound and another agent shows no synergistic effect. 1. Antagonistic Drug Interaction: The second agent may interfere with this compound's mechanism of action. 2. Inappropriate Dosing/Scheduling: Suboptimal concentrations or timing of drug administration.[2][3] 3. Cell Line-Specific Effects: The chosen combination may not be effective in the specific cancer cell model.1. Review Mechanisms: Ensure the mechanisms of action of the combined drugs are not mutually inhibitory. 2. Dose-Response Matrix: Perform a checkerboard assay with a range of concentrations for both drugs to determine the optimal synergistic ratio.[3][4] 3. Test Multiple Cell Lines: Evaluate the combination in a panel of cell lines with different genetic backgrounds.
Difficulty validating a proposed resistance mechanism in vitro. 1. Off-Target Effects: Observed phenotype may be due to unintended effects of experimental manipulations (e.g., shRNA, CRISPR). 2. Inadequate Model System: 2D cell culture may not fully recapitulate the in vivo resistance mechanism. 3. Transient vs. Stable Resistance: The mechanism may only be relevant for transient and not stably acquired resistance.1. Use Multiple Independent shRNAs/gRNAs: Validate findings with at least two different targeting sequences. Perform rescue experiments by re-expressing the wild-type protein. 2. Utilize 3D Culture or Xenograft Models: Test the hypothesis in more physiologically relevant models like spheroids or patient-derived xenografts (PDXs).[5] 3. Time-Course Experiments: Analyze molecular changes at different time points during the development of resistance.
Contradictory results between different this compound-resistant clones. 1. Clonal Heterogeneity: Different clones may have acquired distinct resistance mechanisms.[1] 2. Genetic Drift: Prolonged cell culture can lead to the accumulation of random mutations.1. Single-Cell Sequencing: Perform single-cell RNA-seq to characterize the heterogeneity within the resistant population. 2. Clonal Analysis: Characterize multiple individual resistant clones separately to identify common and unique resistance pathways. 3. Return to Early Passage Stocks: Use low-passage parental and resistant cells for key experiments.

Frequently Asked Questions (FAQs)

General
  • Q1: What is this compound and what is its primary mechanism of action?

    • A1: this compound (ORY-1001) is a small molecule that acts as a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[6][7] LSD1 is responsible for demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which plays a crucial role in regulating gene expression. By inhibiting LSD1, this compound can induce differentiation in cancer cells, particularly in hematologic malignancies like acute myeloid leukemia (AML).[6][7][8]

  • Q2: What are the known mechanisms of resistance to this compound and other LSD1 inhibitors?

    • A2: Resistance to LSD1 inhibitors can be both intrinsic and acquired. Mechanisms include the transdifferentiation of cancer cells into a transcriptional state that is less dependent on LSD1, such as a mesenchymal-like state in small cell lung cancer.[1] Additionally, activation of parallel signaling pathways that bypass the need for LSD1-mediated gene repression can also confer resistance.[9] In some cases, resistance may be linked to the expression of specific transcription factors.[1]

  • Q3: How can I determine if my cancer cell line is sensitive or resistant to this compound?

    • A3: The most direct method is to perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) with a dose-response curve of this compound. This will allow you to determine the half-maximal inhibitory concentration (IC50). Sensitive cell lines will typically have a low nanomolar IC50.[6]

Combination Therapies
  • Q4: What are some promising combination strategies to overcome this compound resistance?

    • A4: Preclinical and clinical studies are exploring several combination strategies. In AML, combining this compound with agents like azacitidine, venetoclax, and gilteritinib has shown promise.[10][11][12][13][14] The rationale is to target complementary pathways, such as apoptosis (venetoclax) or DNA methylation (azacitidine), to prevent or overcome resistance. In solid tumors, combinations with chemotherapy or other targeted agents like YAP/TAZ inhibitors are being investigated.[15]

  • Q5: How do I design an experiment to test for synergy between this compound and another drug?

    • A5: A common method is the checkerboard assay, where cells are treated with a matrix of concentrations of both drugs.[4] Cell viability is measured for each combination, and synergy can be calculated using models such as the Bliss independence model or the Loewe additivity model.[4] Software is available to calculate synergy scores (e.g., Combination Index, CI).[16]

Experimental Design
  • Q6: What are the key positive and negative controls for a Chromatin Immunoprecipitation (ChIP) experiment to assess LSD1 target engagement?

    • A6:

      • Positive Control Locus: A known LSD1 target gene in your cell type. qPCR should show enrichment in the LSD1 IP sample compared to the negative control.

      • Negative Control Locus: A gene region where LSD1 is not expected to bind. qPCR should show no significant enrichment.

      • Negative Control Antibody: A non-specific IgG antibody of the same isotype as your LSD1 antibody. This control is crucial to determine the level of background signal.[17]

  • Q7: How can I investigate if this compound resistance in my cells is due to altered protein-protein interactions with LSD1?

    • A7: Co-immunoprecipitation (Co-IP) is the standard technique to study protein-protein interactions.[18][19][20][21][22] You can perform Co-IP using an antibody against LSD1 in both sensitive and resistant cell lysates, followed by mass spectrometry or western blotting to identify interacting proteins that are gained or lost in the resistant cells.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Combination with Agent X in Resistant AML Cells
Cell LineTreatmentIC50 (nM)Combination Index (CI) at ED50
AML-S (Sensitive) This compound5N/A
Agent X500N/A
This compound + Agent XN/A0.8
AML-R (Resistant) This compound250N/A
Agent X550N/A
This compound + Agent XN/A0.3
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: Relative Gene Expression Changes in this compound-Resistant Cells
GeneFold Change (Resistant vs. Sensitive)Putative Function
MYC0.8Transcription Factor
GFI10.5Transcriptional Repressor
CD11b0.2Myeloid Differentiation Marker
TEAD415.2Transcription Factor (Mesenchymal)
VIM20.5Mesenchymal Marker
Data are presented as fold change in mRNA levels as determined by RT-qPCR.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Culture Parental Cells: Culture the this compound-sensitive cancer cell line in standard growth medium.

  • Initial this compound Treatment: Treat the cells with this compound at a concentration equal to their IC50.

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in the culture medium in a stepwise manner.

  • Monitor Viability: Monitor cell viability and morphology at each step. Allow the cells to adapt and recover before the next dose increase.

  • Establish Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

  • Characterize Resistant Clones: Expand the clones and confirm their resistance by re-determining the IC50 for this compound. Freeze down stocks of both the resistant clones and the parental cell line at similar passage numbers.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify LSD1 Interacting Proteins
  • Cell Lysis: Harvest approximately 1-5 x 10^7 sensitive and resistant cells. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.[18]

  • Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[19]

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-LSD1 antibody or a non-specific IgG control antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[18][19]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by western blotting for specific candidate interactors or by mass spectrometry for unbiased identification of the LSD1 interactome.

Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR
  • Cross-linking: Treat 1-2 x 10^7 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[23]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.[23][24]

  • Immunoprecipitation: Pre-clear the sheared chromatin and then incubate overnight at 4°C with an antibody specific to the protein of interest (e.g., LSD1, H3K4me2) or a negative control IgG.

  • Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads. Wash the beads extensively with a series of low and high salt buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[23][24]

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Analysis by qPCR: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific for known target gene promoters and negative control regions.

Visualizations

Signaling Pathway of this compound Action and Resistance cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LSD1 LSD1 GFI1 GFI1 LSD1->GFI1 complexes with H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b) GFI1->Myeloid_Genes H3K4me2->Myeloid_Genes activates TEAD4 TEAD4 Mesenchymal_Genes Mesenchymal Genes (e.g., VIM) TEAD4->Mesenchymal_Genes activates This compound This compound This compound->LSD1 inhibits Bypass_Signal Bypass Signaling (e.g., YAP/TAZ) Bypass_Signal->TEAD4 activates Experimental Workflow for Synergy Testing start Start: Resistant Cancer Cell Line plate Seed cells in 96-well plates start->plate treat Treat with dose matrix of This compound and Agent X (Checkerboard Assay) plate->treat incubate Incubate for 72 hours treat->incubate viability Measure cell viability (e.g., CellTiter-Glo) incubate->viability analyze Analyze data and calculate Combination Index (CI) viability->analyze result Determine Synergy, Additivity, or Antagonism analyze->result end End result->end

References

potential off-target effects of Iadademstat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iadademstat (ORY-1001), a potent and highly selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information regarding potential off-target effects and to offer guidance for troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for LSD1?

A1: this compound is a highly selective inhibitor of LSD1.[1][2] Preclinical data demonstrates high selectivity over the closely related flavin adenine dinucleotide (FAD)-dependent amine oxidases, LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[3]

Q2: What are the known off-target activities of this compound?

A2: While highly selective for LSD1, at higher concentrations, this compound has been shown to interact with a limited number of other proteins. The most notable off-target activity is against spermine oxidase (SMOX). Inhibition of the imidazoline I2 receptor, norepinephrine and dopamine transporters, and L-type voltage-gated calcium channels has also been observed at micromolar concentrations.[3] A summary of the in vitro inhibitory activities is provided in Table 1.

Q3: What are the expected on-target effects of this compound that might be mistaken for off-target effects?

A3: Inhibition of LSD1 by this compound is known to induce differentiation of hematopoietic cells.[1][2] A common on-target effect observed in clinical trials is thrombocytopenia (a reduction in platelet count), which is an anticipated consequence of LSD1 inhibition in the hematopoietic system.[1] Researchers should be aware of this potential on-target phenotype when conducting preclinical studies.

Q4: Have any significant off-target effects been observed in clinical trials?

A4: this compound has demonstrated a good safety profile in clinical trials.[1] The majority of adverse events are considered to be related to the underlying disease or are expected on-target effects of LSD1 inhibition, such as myelosuppression in leukemia patients.[4] No significant, unexpected off-target toxicities have been reported.[1]

Q5: How does the selectivity of this compound compare to other LSD1 inhibitors?

A5: In a comparative in vitro study of 10 LSD1 inhibitors, this compound was found to be the most potent.[5] Significant differences in potency and selectivity were noted among the various LSD1 inhibitors tested.[5]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.

  • Possible Cause: At concentrations significantly higher than the IC50 for LSD1, off-target effects may become apparent. For example, inhibition of spermine oxidase or other identified off-targets could contribute to the observed phenotype.[3]

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a dose-response experiment and correlate the phenotype with known markers of LSD1 inhibition, such as an increase in H3K4me2 levels.

    • Titrate this compound Concentration: Determine the lowest effective concentration that achieves the desired on-target effect to minimize potential off-target contributions.

    • Use a Structurally Unrelated LSD1 Inhibitor: As a control, test a different, structurally distinct LSD1 inhibitor to see if the phenotype is recapitulated. This can help distinguish between on-target and compound-specific off-target effects.

Issue 2: Discrepancies between in vitro and in vivo results.

  • Possible Cause: Pharmacokinetic properties of this compound, such as metabolism and tissue distribution, can influence its effective concentration and potential for off-target effects in an in vivo model compared to a controlled in vitro environment.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound and the on-target biomarker modulation in the tissue of interest to ensure adequate target engagement.

    • Evaluate Metabolites: Consider the potential activity of this compound metabolites, as they may have different selectivity profiles.

Data Presentation

Table 1: In Vitro Selectivity Profile of this compound

TargetIC50 (µM)Selectivity vs. LSD1 (fold)Reference
LSD1 (KDM1A) 0.018 - [3]
LSD2>100>5555[3]
MAO-A>100>5555[3]
MAO-B>100>5555[3]
Spermine Oxidase (SMOX)7.4411[3]
Imidazoline I2 Receptor0.3721[3]
Norepinephrine Transporter2.4133[3]
Dopamine Transporter1.794[3]
L-type Ca2+ Channel4.9272[3]

Experimental Protocols

Protocol 1: Assessment of On-Target LSD1 Inhibition in Cultured Cells

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere or stabilize in culture overnight.

  • This compound Treatment: Treat cells with a dose range of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Histone Extraction: Harvest cells and perform histone extraction using a commercially available kit or standard laboratory protocols.

  • Western Blot Analysis: Separate extracted histones by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).

  • Data Analysis: Quantify band intensities and normalize the H3K4me2 signal to the loading control. An increase in the H3K4me2 signal with increasing concentrations of this compound indicates on-target LSD1 inhibition.

Visualizations

Iadademstat_On_Target_Pathway cluster_nucleus Nucleus LSD1 LSD1/CoREST Complex H3K4me1 H3K4me1 LSD1->H3K4me1 Repression Transcriptional Repression LSD1->Repression Activation Transcriptional Activation LSD1->Activation H3K4me2 H3K4me2 H3K4me2->LSD1 Demethylation Gene Target Gene (e.g., differentiation genes) Repression->Gene Activation->Gene This compound This compound This compound->LSD1 Inhibition

Caption: On-target mechanism of this compound action.

Iadademstat_Off_Target_Troubleshooting Start Unexpected Phenotype Observed Concentration Is this compound concentration >> IC50 for LSD1? Start->Concentration OnTarget Assess On-Target Effect (e.g., H3K4me2 levels) Concentration->OnTarget Yes OnTargetPhenotype Likely On-Target Phenotype Concentration->OnTargetPhenotype No DoseResponse Perform Dose-Response Curve OnTarget->DoseResponse OffTarget Potential Off-Target Effect DoseResponse->OffTarget Phenotype at high conc. only DoseResponse->OnTargetPhenotype Phenotype correlates with LSD1 inhibition Control Use Structurally Dissimilar LSD1 Inhibitor OffTarget->Control Compare Compare Phenotypes Control->Compare Compare->OnTargetPhenotype Phenotypes Similar CompoundSpecific Compound-Specific Off-Target Effect Compare->CompoundSpecific Phenotypes Differ

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Iadademstat In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Iadademstat in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in vivo?

This compound is an orally active lysine-specific demethylase 1 (LSD1) inhibitor.[1] Oral gavage (p.o.) is a commonly used and effective route for administration in preclinical models.[2] Intraperitoneal (i.p.) injection is another potential route, though specific vehicle formulations for this compound via this route are less commonly reported in the literature.

Q2: What are the recommended storage conditions for this compound and its stock solutions?

For optimal stability, this compound powder should be stored at -20°C for up to two years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or -20°C for one month.

Q3: How should I prepare the working solution for in vivo administration?

It is highly recommended to prepare the working solution fresh on the day of administration. For oral gavage, this compound can be first dissolved in a small amount of an organic solvent like DMSO and then diluted with a vehicle solution. For intraperitoneal injections, a simple formulation in a tolerable solvent may be feasible, but vehicle optimization is crucial.

Q4: What are some common adverse effects to monitor in animals treated with this compound?

Preclinical studies suggest that this compound is generally well-tolerated.[1][2] However, as with any experimental compound, it is crucial to monitor animals for any signs of toxicity. In human clinical trials, some observed adverse events have included myelosuppression, infections, fatigue, mucositis, and diarrhea.[2] Close monitoring of animal weight, behavior, and overall health is essential throughout the study.

Troubleshooting Guides

Oral Gavage Delivery

Issue 1: this compound precipitates out of my vehicle solution.

  • Potential Cause: Poor solubility of this compound in the chosen vehicle.

  • Troubleshooting Steps:

    • Optimize the Vehicle: For poorly soluble compounds, a multi-component vehicle system is often necessary. Consider using a formulation with co-solvents and surfactants. Two validated vehicle formulations for this compound are provided in the tables below.

    • Sonication: After preparing the formulation, use a bath sonicator to aid in the dissolution of the compound.

    • Gentle Warming: Gentle warming of the solution in a water bath (e.g., to 37°C) can help dissolve the compound. However, be cautious about the thermal stability of this compound.

    • Fresh Preparation: Always prepare the dosing solution fresh before each administration to minimize the chance of precipitation over time.

Issue 2: The dosing solution is too viscous for accurate gavage.

  • Potential Cause: High concentration of polymers like PEG300 or PEG400 in the vehicle.

  • Troubleshooting Steps:

    • Adjust Vehicle Composition: If possible, try to reduce the percentage of the high-viscosity component while maintaining the solubility of this compound.

    • Use a Larger Gauge Gavage Needle: A slightly larger gavage needle may be necessary for more viscous solutions, but ensure it is appropriate for the size of the animal to prevent injury.

    • Warm the Solution: Gently warming the solution can decrease its viscosity.

Issue 3: Animals show signs of distress or injury after oral gavage.

  • Potential Cause: Improper gavage technique or esophageal irritation from the formulation.

  • Troubleshooting Steps:

    • Refine Gavage Technique: Ensure proper restraint of the animal and gentle insertion of the gavage needle. The tip of the needle should be directed towards the back of the throat and then gently advanced down the esophagus. Detailed protocols are available from various animal care resources.

    • Check Vehicle Tolerability: The vehicle itself may be causing irritation. Administer the vehicle alone to a control group of animals to assess its tolerability. High concentrations of DMSO can be irritating. It is recommended to keep the final DMSO concentration below 10%.

    • Limit Volume: Do not exceed the maximum recommended gavage volume for the species and weight of the animal.

Intraperitoneal (I.P.) Injection Delivery

Issue 1: this compound is not soluble in a vehicle suitable for I.P. injection.

  • Potential Cause: this compound's hydrophobic nature makes it challenging to dissolve in aqueous-based vehicles typically used for I.P. injections.

  • Troubleshooting Steps:

    • Use of Co-solvents: A common approach for I.P. delivery of poorly soluble compounds is to use a vehicle containing a small percentage of an organic solvent like DMSO, followed by dilution with saline or a solution containing a solubilizing agent like cyclodextrin.

    • Formulation Development: A suggested starting point for an I.P. formulation could be 5-10% DMSO, 40% PEG300, and the remainder as saline. However, this must be optimized and tested for tolerability in a small pilot group of animals.

    • Alternative Solubilizers: Investigate the use of other pharmaceutically acceptable solubilizing agents such as Tween 80 or Solutol HS 15.

Issue 2: Animals exhibit signs of peritonitis or abdominal distress after I.P. injection.

  • Potential Cause: Irritation from the vehicle or compound, or improper injection technique leading to puncture of abdominal organs.

  • Troubleshooting Steps:

    • Ensure Proper Injection Technique: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder. The needle should be inserted at a 15-20 degree angle.

    • Vehicle Tolerability Study: As with oral gavage, test the tolerability of the vehicle alone in a control group. High concentrations of organic solvents or surfactants can cause peritoneal irritation.

    • Filter Sterilize the Formulation: To prevent infection, the final dosing solution should be filter-sterilized through a 0.22 µm filter if possible.

Data Presentation

Table 1: Reported In Vivo Dosages of this compound

Animal ModelDosageAdministration RouteFrequencyReference
Glioblastoma Xenograft Mouse Model400 µg/kgOral (p.o.)Every 7 days for 28 daysMedchemExpress
Rodent MV(4;11) Xenografts<0.020 mg/kgOral (p.o.)Not specifiedSelleckchem
Sickle Cell Disease Mice (LSD1 inhibitor GSK-LSD1)1 mg/g body weight per dayIntraperitoneal (i.p.)Daily for 4 weeksResearchGate Publication on LSD1 inhibitors

Table 2: Example Vehicle Formulations for Oral Gavage of this compound

ComponentFormulation 1Formulation 2
Solvent 1 10% DMSO10% DMSO
Solvent 2 40% PEG30090% (20% SBE-β-CD in Saline)
Surfactant 5% Tween-80-
Aqueous Base 45% Saline-
Solubility ≥ 2.5 mg/mL≥ 2.5 mg/mL
Reference MedchemExpressMedchemExpress

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (using Formulation 1)
  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Add Co-solvent: In a sterile tube, add the required volume of PEG300.

  • Add Stock Solution: Add the calculated volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add Surfactant: Add the required volume of Tween-80 and vortex to ensure a homogenous mixture.

  • Add Aqueous Base: Add the final volume of saline and mix until a clear solution is obtained.

  • Administration: Administer the freshly prepared solution to the animals via oral gavage using an appropriately sized gavage needle.

Protocol 2: General Procedure for Intraperitoneal Injection in Mice
  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure that no fluid (urine or blood) or air is aspirated. This confirms that the needle is correctly placed in the peritoneal cavity.

  • Injection: Slowly inject the desired volume of the this compound formulation.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, pain, or adverse reactions at the injection site.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation prep_stock Prepare this compound Stock Solution (in DMSO) mix Mix Stock and Vehicle prep_stock->mix prep_vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) prep_vehicle->mix oral Oral Gavage mix->oral ip Intraperitoneal Injection mix->ip monitor Monitor Animal Health (Weight, Behavior) oral->monitor ip->monitor efficacy Assess Efficacy (e.g., Tumor Volume) monitor->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis monitor->pk_pd

Caption: Experimental workflow for in vivo studies with this compound.

troubleshooting_logic cluster_oral Oral Gavage cluster_ip Intraperitoneal Injection cluster_solutions_oral Solutions cluster_solutions_ip Solutions start In Vivo Delivery Issue precipitate Precipitation? start->precipitate viscosity High Viscosity? start->viscosity distress_oral Animal Distress? start->distress_oral solubility_ip Solubility Issue? start->solubility_ip distress_ip Peritonitis/Distress? start->distress_ip sol_precipitate Optimize Vehicle Use Sonication Warm Gently precipitate->sol_precipitate sol_viscosity Adjust Vehicle Use Larger Needle Warm Solution viscosity->sol_viscosity sol_distress_oral Refine Technique Check Vehicle Tolerability Limit Volume distress_oral->sol_distress_oral sol_solubility_ip Use Co-solvents (DMSO) Optimize Formulation Use Solubilizers solubility_ip->sol_solubility_ip sol_distress_ip Proper Technique Vehicle Tolerability Test Filter Sterilize distress_ip->sol_distress_ip

Caption: Troubleshooting logic for this compound in vivo delivery.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iadademstat. The information is designed to help manage hematological toxicities observed during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to hematological toxicities?

This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme that plays a crucial role in regulating hematopoietic differentiation.[1][2] LSD1 is essential for the maturation of blood cells.[3][4] By inhibiting LSD1, this compound can disrupt the normal differentiation process of hematopoietic stem and progenitor cells, leading to the most common hematological toxicities observed with this agent: thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[3][5][6] These are considered on-target effects of the drug.

Q2: What are the most frequently reported hematological toxicities associated with this compound?

Clinical trials have consistently shown that the most common treatment-related hematological adverse events are thrombocytopenia and neutropenia.[5][7] In a phase 2a study (ALICE trial), decreases in platelet and neutrophil counts were the most frequent treatment-related adverse events.[5] Myelosuppression, a general decrease in bone marrow activity, has also been reported.[7][8]

Q3: Are the hematological toxicities of this compound reversible?

Yes, preclinical studies suggest that the hematological side effects of LSD1 inhibition, such as granulocytopenia, anemia, and thrombocytopenia, are reversible upon discontinuation of the inhibitor.[3]

Troubleshooting Guides

Problem: A patient/subject in our study is experiencing a significant drop in platelet count (Thrombocytopenia).

Solution:

  • Grade the severity of thrombocytopenia: Utilize the Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of the event. This will guide the management strategy.

  • Review concomitant medications: Assess if other medications the patient is taking could be contributing to the thrombocytopenia.

  • Implement supportive care: For severe cases, platelet transfusions may be necessary to reduce the risk of bleeding.[9] The decision to transfuse should be based on institutional guidelines and the patient's clinical condition, including any signs of bleeding.

  • Consider dose modification: Depending on the severity and persistence of thrombocytopenia, a dose interruption or reduction of this compound may be required. Refer to the specific clinical trial protocol for detailed dose modification guidelines. In a phase I study, one patient required a 25% dose reduction for grade 4 thrombocytopenia.

Problem: A patient/subject in our study has developed a low neutrophil count (Neutropenia).

Solution:

  • Grade the severity of neutropenia: Use the CTCAE to determine the grade of neutropenia.

  • Monitor for signs of infection: Neutropenia increases the risk of infections. Closely monitor the patient for fever and other signs of infection.

  • Consider prophylactic antimicrobials: For patients with severe and prolonged neutropenia, prophylactic antibiotics and antifungals may be considered as per institutional guidelines.

  • Use of Growth Factors: The use of granulocyte colony-stimulating factors (G-CSF) can be considered to stimulate neutrophil production and shorten the duration of severe neutropenia.

  • Dose Modification: If the neutropenia is severe or associated with fever (febrile neutropenia), a dose interruption or reduction of this compound is likely necessary. Consult the clinical trial protocol for specific guidance on dose adjustments.

Data on Hematological Toxicities

The following table summarizes the incidence of treatment-related hematological adverse events from a key clinical trial of this compound.

Adverse EventGradeIncidence (ALICE Trial)
Thrombocytopenia 3-469%
Neutropenia 3-461%
Anemia 3-428%
Any grade42%

Data from the ALICE (this compound in combination with azacitidine) phase 2a study in newly diagnosed acute myeloid leukemia patients.[5]

Experimental Protocols

Monitoring Hematological Parameters

Objective: To prospectively monitor for and manage hematological toxicities during this compound treatment.

Methodology:

  • Baseline Assessment: Prior to initiating this compound, obtain a complete blood count (CBC) with differential to establish baseline hematological parameters.

  • Routine Monitoring: Perform a CBC with differential at regular intervals throughout the treatment period. A typical schedule would be weekly for the first two cycles, and then every two weeks for subsequent cycles, with more frequent monitoring if clinically indicated.

  • Adverse Event Grading: Grade all hematological abnormalities according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Dose Modification and Supportive Care: Follow the protocol-specific guidelines for dose modifications (interruption, reduction, or discontinuation) and supportive care measures based on the grade and duration of the hematological toxicity.

Bone Marrow Assessment for Response

Objective: To evaluate the therapeutic effect of this compound on leukemic blasts and assess hematological recovery.

Methodology:

  • Baseline Sample: Obtain a bone marrow aspirate and biopsy prior to the start of treatment.

  • Sample Processing:

    • Prepare bone marrow smears for morphological analysis.

    • Collect aspirate in EDTA tubes for flow cytometry and molecular analysis.

    • Collect a core biopsy for histopathological examination.

  • Morphological Analysis: A pathologist should review the bone marrow smears and biopsy to determine the percentage of blasts and overall cellularity.

  • Flow Cytometry: Use multi-color flow cytometry to identify and quantify leukemic blast populations and assess for evidence of differentiation.

  • Follow-up Assessments: Repeat bone marrow assessments at specified time points during and after treatment (e.g., at the end of each treatment cycle) to evaluate response.

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism and the management of its side effects.

LSD1_Pathway cluster_nucleus Cell Nucleus HSC Hematopoietic Stem Cell Progenitor Myeloid Progenitor HSC->Progenitor Differentiation Differentiated Differentiated Myeloid Cells Progenitor->Differentiated Maturation Blasts Leukemic Blasts Blasts->Blasts LSD1 LSD1 LSD1->Progenitor Blocks Differentiation LSD1->Blasts Maintains Undifferentiated State This compound This compound This compound->LSD1 Inhibits

Caption: Mechanism of this compound in Hematopoiesis.

Troubleshooting_Workflow Start Patient on this compound Monitor Monitor CBC with Differential Start->Monitor Toxicity Hematological Toxicity Detected (Thrombocytopenia or Neutropenia) Monitor->Toxicity Grade Grade Severity (CTCAE) Toxicity->Grade SupportiveCare Administer Supportive Care (e.g., Transfusions, G-CSF) Grade->SupportiveCare DoseModification Consider Dose Modification (Interrupt, Reduce, or Discontinue) Grade->DoseModification Continue Continue Treatment with Close Monitoring SupportiveCare->Continue DoseModification->Continue Stop Discontinue Treatment DoseModification->Stop If severe/ persistent

Caption: Troubleshooting workflow for hematological toxicities.

References

minimizing Iadademstat degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and troubleshooting common issues in experimental setups.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and stock solutions to minimize degradation?

A1: Proper storage is critical for maintaining the stability and activity of this compound. For the solid powder form, long-term storage at -20°C is recommended. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C for up to 6 months or at -20°C for up to one month.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound dihydrochloride is soluble in water, while the free base form has good solubility in DMSO.[2] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Be aware that moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is recommended.[2]

Q3: I am observing precipitation when I dilute my this compound stock solution in cell culture media. What can I do?

A3: Precipitation of small molecule inhibitors in aqueous media is a common issue, often due to the compound's hydrophobicity. Here are a few troubleshooting steps:

  • Lower the final concentration: Ensure your final experimental concentration does not exceed the aqueous solubility of this compound.

  • Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the media can help to keep the compound in solution.

  • Pre-warm the media: Adding the DMSO stock to pre-warmed media can sometimes prevent immediate precipitation.

  • Vortex during dilution: Vortex the media gently while adding the DMSO stock to ensure rapid and even dispersion.

  • Use a solubilizing agent: For in vivo formulations, co-solvents like PEG300 and Tween-80 are often used to improve solubility.[1]

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors related to compound stability and handling:

  • Degradation of stock solutions: Ensure that stock solutions have not been stored improperly or for too long. Repeated freeze-thaw cycles should be avoided by using small aliquots.

  • Light sensitivity: As a general precaution for amine-containing compounds, protect solutions from direct light exposure to prevent potential photodegradation.

  • pH sensitivity: The cyclopropylamine moiety in similar compounds can be susceptible to hydrolytic degradation under high pH conditions.[3] Ensure the pH of your buffers and media is well-controlled.

  • Inconsistent cell culture conditions: Variations in cell density, passage number, and media composition can all affect the cellular response to this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Loss of this compound activity over time in aqueous solution Hydrolysis: The cyclopropylamine or piperidine rings in the this compound structure may be susceptible to hydrolysis, especially at non-neutral pH.[3][4]- Prepare fresh working solutions from a frozen DMSO stock for each experiment.- Ensure buffers and media are at a stable, neutral pH.
Oxidation: The amine groups in this compound could be prone to oxidation.- Degas aqueous buffers if possible.- Store stock solutions under an inert gas (e.g., argon or nitrogen).- Avoid sources of free radicals in your experimental setup.
Photodegradation: Amine-containing compounds can be sensitive to light, leading to degradation.[1][5][6][7][8]- Store stock and working solutions in amber vials or wrap containers in foil.- Minimize exposure of experimental plates/flasks to direct light.
Variable IC50 values between experiments Cell density: The effective concentration of the inhibitor can be influenced by the number of cells.- Standardize the cell seeding density for all experiments.- Perform a cell titration experiment to determine the optimal seeding density for your assay.
DMSO concentration: High concentrations of DMSO can have cytotoxic effects and may influence the activity of this compound.- Keep the final DMSO concentration in your experiments consistent and as low as possible (typically <0.5%).- Include a vehicle control (DMSO only) in all experiments.
Unexpected off-target effects Interaction with other media components: this compound may interact with components in the cell culture media.- If possible, test the effect of this compound in a simpler, defined medium.- Review the literature for known interactions of LSD1 inhibitors with common media supplements.

Data on this compound Stability and Potency

Qualitative Degradation Profile

While specific quantitative degradation kinetics for this compound are not publicly available, based on its chemical structure containing cyclopropylamine and piperidine moieties, the following degradation pathways are plausible:

Degradation PathwayDescription
Hydrolysis The cyclopropylamine ring can be susceptible to cleavage under certain pH conditions, potentially leading to ring-opening and loss of activity.[3][4][9]
Oxidation The secondary amine in the piperidine ring and the primary amine could be sites of oxidation, leading to the formation of N-oxides or other oxidized species.[10][11]
Photodegradation Aromatic amines and other amine-containing compounds can be degraded upon exposure to UV or even ambient light, often through radical-mediated processes.[1][5][6][7][8]

This compound Storage Recommendations

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years
Stock Solution in DMSO-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / Effective ConcentrationIncubation Time
MV4-11Acute Myeloid Leukemia (AML)Proliferation (MTS)0.03 µM10 days[12]
THP-1 (MLL-AF9)Acute Myeloid Leukemia (AML)Apoptosis, Proliferation, Colony FormationEffective at 10 µM24 hours (for differentiation marker induction)[2]
H1299Non-Small Cell Lung CancerProliferation, Apoptosis, Cell Cycle, Colony Formation80-160 µM24 hours - 15 days[12]
A549Non-Small Cell Lung CancerProliferation, Apoptosis, Cell Cycle, Colony Formation80-160 µM24 hours - 15 days[12]
MDA-MB-436Triple-Negative Breast CancerMammosphere FormationIC50 = 3.98 µmol/L6 days[13]
HCT116Colorectal CarcinomaCytotoxicity2 µM16 - 30 hours[2]

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT-based)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Complete cell culture medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (or vehicle control, e.g., 0.1% DMSO).

    • Incubate for the desired treatment duration (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. In Vivo Xenograft Tumor Model

This is a generalized protocol for assessing the efficacy of this compound in a subcutaneous xenograft mouse model. All animal procedures must be approved and conducted in accordance with institutional and national guidelines for animal welfare.

  • Materials:

    • Immunocompromised mice (e.g., NSG or nude mice)

    • Cancer cell line of interest

    • Matrigel (optional)

    • This compound

    • Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

    • Calipers for tumor measurement

  • Procedure:

    • Inject cancer cells (e.g., 1-10 x 10^6 cells in 100-200 µL of PBS or media, optionally mixed with Matrigel) subcutaneously into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation and the vehicle control.

    • Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., 400 µg/kg, orally, once daily).[12]

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Continue treatment for the specified duration (e.g., 28 days).[12]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathway and Experimental Workflow Diagrams

Iadademstat_Mechanism_of_Action cluster_nucleus Cell Nucleus LSD1 LSD1 (KDM1A) H3K4me0 H3K4me0 LSD1->H3K4me0 Demethylation DifferentiationGenes Myeloid Differentiation Genes LSD1->DifferentiationGenes Represses GFI1 GFI-1 GFI1->LSD1 Binds to GFI1->DifferentiationGenes Represses Histone Histone H3 H3K4me2 H3K4me2 H3K4me2->LSD1 DifferentiatedCell Differentiated Myeloid Cell DifferentiationGenes->DifferentiatedCell Promotes Differentiation This compound This compound This compound->LSD1 Irreversibly Inhibits & Disrupts GFI-1 Binding BlastCell Leukemic Blast Cell SCLC_Pathway cluster_SCLC Small Cell Lung Cancer (SCLC) Cell LSD1 LSD1 NOTCH1 NOTCH1 LSD1->NOTCH1 Reduces Expression HES1 HES1 LSD1->HES1 Reduces Expression INSM1 INSM1 INSM1->LSD1 Recruits ASCL1 ASCL1 NOTCH1->ASCL1 Inhibits NEUROD1 NEUROD1 HES1->NEUROD1 Inhibits TumorProgression Tumor Progression ASCL1->TumorProgression Drives NEUROD1->TumorProgression Drives This compound This compound This compound->LSD1 Inhibits INSM1 Binding Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A 1. Cell Seeding (e.g., 96-well plate) B 2. This compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Analysis (IC50 Calculation) D->E F 1. Tumor Cell Implantation G 2. Tumor Growth & Randomization F->G H 3. This compound Dosing (e.g., Oral Gavage) G->H I 4. Monitor Tumor Volume & Body Weight H->I J 5. Endpoint Analysis (Tumor Excision) I->J

References

Technical Support Center: Enhancing Iadademstat Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Iadademstat in pre-clinical animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a specific focus on optimizing the oral bioavailability of this potent and selective LSD1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical models?

Q2: What is a standard formulation for administering this compound orally to rodents?

A2: A commonly used vehicle for the oral administration of this compound in in vivo experiments is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] This formulation is designed to solubilize the compound and facilitate its absorption.

Q3: My in vivo experiment with this compound is showing lower than expected efficacy. Could this be related to its bioavailability?

A3: While this compound generally exhibits good oral absorption, suboptimal in vivo efficacy can be influenced by several factors related to its delivery and bioavailability. These can include improper formulation, incorrect administration technique, or animal-specific factors. It is crucial to ensure the compound is fully dissolved and administered correctly.

Q4: Are there any known drug-drug interactions that could affect the bioavailability of this compound?

A4: Currently, there is no specific information available in the public domain detailing drug-drug interactions that directly impact the bioavailability of this compound in animal models. However, as with any orally administered compound, co-administration with agents that alter gastrointestinal pH, motility, or metabolic enzyme activity could potentially influence its absorption.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or variable plasma concentrations of this compound Improper Formulation: The compound may not be fully solubilized or may be precipitating out of the vehicle.Ensure the formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is prepared fresh before each use.[3] Use gentle heating or sonication to aid dissolution if necessary, and visually inspect for any precipitates before administration.
Incorrect Gavage Technique: Improper oral gavage can lead to incomplete dosing or aspiration, affecting the amount of drug that reaches the gastrointestinal tract for absorption.Review and adhere to standardized oral gavage protocols for the specific animal model. Ensure the gavage needle is of the appropriate size and is inserted correctly to deliver the full dose to the stomach.[4][5]
Animal-Specific Factors: Differences in gastric pH, gastrointestinal transit time, or metabolic rate between individual animals can lead to variability.Ensure animals are fasted for a consistent period before dosing, as food can affect drug absorption. Use animals of a consistent age and weight range.
Unexpected Toxicity or Adverse Events Formulation Vehicle Toxicity: The vehicle itself, particularly at high concentrations or with repeated dosing, could cause adverse effects.If toxicity is suspected, consider running a vehicle-only control group to assess the tolerability of the formulation.
High Peak Plasma Concentration (Cmax): Rapid absorption could lead to transiently high plasma levels, potentially causing acute toxicity.While specific data for this compound is limited, formulation strategies that provide a more controlled release could be explored. This might involve the use of different excipients or encapsulation technologies.
Difficulty in Detecting this compound in Plasma Samples Inadequate Blood Sampling Times: The blood sampling schedule may not be capturing the peak plasma concentration (Tmax).Based on human pharmacokinetic data, the Tmax for this compound is generally observed 4-8 hours post-dose.[1] Design a blood sampling schedule that brackets this time point (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to accurately determine the pharmacokinetic profile.
Low Assay Sensitivity: The analytical method used to quantify this compound in plasma may not be sensitive enough.Utilize a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the bioanalysis of this compound in plasma samples to ensure adequate sensitivity and accuracy.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a solution of this compound suitable for oral administration in rodents.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • In a sterile conical tube, add the calculated amount of this compound powder.

  • Add DMSO to the tube to constitute 10% of the final volume and vortex thoroughly until the this compound is completely dissolved.

  • Add PEG300 to the solution to constitute 40% of the final volume and vortex to mix.

  • Add Tween-80 to the solution to constitute 5% of the final volume and vortex to mix.

  • Finally, add saline to reach the final desired volume (making up the remaining 45%) and vortex thoroughly to ensure a homogenous solution.

  • If any precipitation is observed, gently warm the solution or sonicate for a short period to aid dissolution.

  • Visually inspect the final formulation to ensure it is a clear solution before administration. Prepare this formulation fresh before each use.[3]

Protocol 2: Oral Administration of this compound by Gavage in Mice

Objective: To accurately administer a defined dose of this compound orally to a mouse.

Materials:

  • Prepared this compound formulation

  • Mouse of appropriate age and weight

  • Appropriately sized gavage needle (e.g., 20-22 gauge for most adult mice)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of the this compound formulation to administer based on the target dose in mg/kg. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[5]

  • Measure the distance from the mouse's mouth to the tip of the sternum (xiphoid process) and mark this length on the gavage needle to ensure proper insertion depth.

  • Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

  • Gently restrain the mouse, holding it in an upright position.

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the solution.

  • After administration, gently withdraw the needle in the same direction it was inserted.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[4][5]

Protocol 3: Pharmacokinetic Blood Sampling in Mice

Objective: To collect serial blood samples from mice following oral administration of this compound to determine its pharmacokinetic profile.

Materials:

  • Mouse dosed with this compound

  • Heparinized capillary tubes or other appropriate blood collection vials

  • Lancets for submandibular or saphenous vein puncture

  • Anesthetics (if terminal cardiac puncture is performed)

  • Microcentrifuge tubes

  • Centrifuge

  • Pipettes

Procedure:

  • At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect a small volume of blood (typically 20-30 µL) from the submandibular or saphenous vein using a lancet and a heparinized capillary tube.

  • Transfer the blood sample into a pre-labeled microcentrifuge tube containing an anticoagulant (e.g., EDTA).

  • Keep the samples on ice until processing.

  • Centrifuge the blood samples at a specified speed and temperature (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Carefully collect the plasma supernatant and transfer it to a new, clean, and labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until analysis by a validated LC-MS/MS method.

  • For the final time point, a terminal blood collection via cardiac puncture under anesthesia can be performed to obtain a larger volume of blood if required.[6][7]

Visualizations

Iadademstat_Signaling_Pathway cluster_nucleus Cell Nucleus Histone_H3 Histone H3 LSD1 LSD1 (KDM1A) GFI1 GFI1/CoREST Complex LSD1->GFI1 Scaffolding Methylated_H3K4 Methylated H3K4/H3K9 LSD1->Methylated_H3K4 Demethylates This compound This compound This compound->LSD1 Inhibits Gene_Expression Altered Gene Expression (Differentiation) Methylated_H3K4->Gene_Expression Regulates Experimental_Workflow_PK_Study Start Start PK Study Formulation Prepare this compound Formulation Start->Formulation Dosing Oral Gavage Administration Formulation->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis Sample_Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis End End of Study PK_Analysis->End

References

Validation & Comparative

A Comparative Guide to Iadademstat and Bomedemstat: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iadademstat and bomedemstat are two clinical-stage, orally bioavailable small molecules that inhibit the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). Both drugs have shown promise in the treatment of various hematological malignancies by targeting the enzymatic activity of LSD1, a key regulator of gene expression involved in cancer cell differentiation and proliferation. This guide provides a detailed comparison of their efficacy, supported by preclinical and clinical data, to aid researchers and drug development professionals in understanding their distinct profiles.

Mechanism of Action: Targeting a Key Epigenetic Regulator

Both this compound and bomedemstat are irreversible inhibitors of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme. LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with transcriptional repression. By inhibiting LSD1, these drugs lead to an increase in H3K4 methylation, resulting in the expression of tumor suppressor genes and the induction of differentiation in cancer cells.[1][2]

This compound has a dual mechanism of action. It not only blocks the demethylase activity of LSD1 but also disrupts its scaffolding function. By binding covalently to the FAD cofactor in LSD1's catalytic center, this compound sterically hinders the interaction between LSD1 and its partner proteins, such as GFI-1 in leukemia and INSM1 in small cell lung cancer.[3][4] This disruption is crucial for inducing differentiation in leukemic blasts.[3][4]

Bomedemstat also acts as an irreversible inhibitor of LSD1.[1][5] Its mechanism involves the formation of a covalent adduct with the FAD cofactor within the active site of LSD1.[5] This leads to the inhibition of LSD1's demethylase activity, promoting the differentiation of malignant myeloid cells.[6]

cluster_LSD1_Inhibition LSD1 Inhibition Pathway This compound This compound LSD1 LSD1 Enzyme This compound->LSD1 Inhibits Bomedemstat Bomedemstat Bomedemstat->LSD1 Inhibits H3K4me2 Histone H3 Lysine 4 (di-methylated) LSD1->H3K4me2 Demethylates TumorSuppressor Tumor Suppressor Gene Expression LSD1->TumorSuppressor Suppresses Differentiation Cellular Differentiation LSD1->Differentiation Blocks GeneRepression Transcriptional Repression H3K4me2->GeneRepression Leads to caption Mechanism of Action of LSD1 Inhibitors

Caption: General mechanism of action for LSD1 inhibitors like this compound and bomedemstat.

Preclinical Efficacy: A Head-to-Head In Vitro Comparison

A comprehensive in vitro study compared the potency and selectivity of several LSD1 inhibitors, including this compound and bomedemstat (referred to as IMG-7289 in the study).[7] The results demonstrated that this compound is a more potent inhibitor of LSD1 than bomedemstat.

ParameterThis compound (ORY-1001)Bomedemstat (IMG-7289)Reference
LSD1 HTRF Assay IC50 0.33 nM57 nM[8]
AML Viability Assay (MOLM-13 cells) IC50 1.2 nM414 nM[7]
Selectivity vs. MAO-A >100,000-fold>2,500-fold[5][8]
Selectivity vs. MAO-B >100,000-fold>2,500-fold[5][8]

Experimental Protocols:

  • LSD1 HTRF Assay: This assay measures the enzymatic activity of LSD1. The protocol involves the incubation of recombinant human LSD1 with a biotinylated H3K4me2 peptide substrate and the test compound. The demethylation reaction is detected using a specific antibody and a fluorescence-based readout.[9]

  • AML Viability Assay: The antiproliferative activity of the compounds was assessed in acute myeloid leukemia (AML) cell lines, such as MOLM-13. Cells were treated with increasing concentrations of the inhibitors for a defined period (e.g., 72 hours), and cell viability was measured using a standard method like the MTS assay.[10]

  • Selectivity Assays (MAO-A/B): The inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B) was determined using a kynuramine assay. This assay measures the conversion of kynuramine to 4-hydroxyquinoline by the respective enzymes.[8]

cluster_workflow In Vitro Assay Workflow start Start compound_prep Compound Dilution Series start->compound_prep enzyme_assay LSD1 Enzymatic Assay (e.g., HTRF) compound_prep->enzyme_assay cell_culture Cancer Cell Line Culture (e.g., AML, SCLC) compound_prep->cell_culture selectivity_assay Selectivity Assays (MAO-A, MAO-B) compound_prep->selectivity_assay data_analysis Data Analysis (IC50 determination) enzyme_assay->data_analysis viability_assay Cell Viability Assay (e.g., MTS) cell_culture->viability_assay viability_assay->data_analysis selectivity_assay->data_analysis end End data_analysis->end caption General workflow for in vitro characterization of LSD1 inhibitors.

Caption: A generalized workflow for the in vitro characterization of LSD1 inhibitors.

Clinical Efficacy: Navigating Different Hematological Malignancies

Both this compound and bomedemstat have undergone extensive clinical evaluation in various hematological cancers, demonstrating promising efficacy.

This compound in Acute Myeloid Leukemia (AML)

This compound has been primarily investigated in AML, particularly in elderly patients unfit for intensive chemotherapy. The Phase IIa ALICE trial evaluated this compound in combination with azacitidine.

Clinical TrialIndicationTreatment RegimenKey Efficacy EndpointsReference
ALICE (Phase IIa) Newly Diagnosed AML (elderly/unfit)This compound + AzacitidineOverall Response Rate (ORR): 81% (evaluable patients) Complete Remission/Complete Remission with incomplete hematologic recovery (CR/CRi): 64% of responders[11][12]

ALICE Trial Protocol (Simplified):

This was an open-label, dose-finding Phase IIa study.[13][14] Patients received this compound orally daily for 5 days a week, in combination with standard-dose azacitidine administered subcutaneously for 7 days in 28-day cycles.[13] The primary objectives were to assess safety and determine the recommended Phase II dose.[13] Efficacy, including ORR and CR/CRi rates, was a secondary objective.[13]

Bomedemstat in Myeloproliferative Neoplasms (MPNs)

Bomedemstat has shown significant activity in myeloproliferative neoplasms, including myelofibrosis (MF) and essential thrombocythemia (ET).

Myelofibrosis (MF):

Clinical TrialIndicationTreatment RegimenKey Efficacy Endpoints (at 24 weeks)Reference
Phase I/II (NCT03136185) Advanced MyelofibrosisBomedemstat MonotherapySpleen Volume Reduction (SVR) ≥35%: 6% Total Symptom Score (TSS) Reduction ≥50%: 22% Improved/Stable Bone Marrow Fibrosis: 85%[3]

Essential Thrombocythemia (ET):

Clinical TrialIndicationTreatment RegimenKey Efficacy EndpointsReference
Phase IIb (NCT04254978) ET resistant/intolerant to prior therapyBomedemstat MonotherapyPlatelet count ≤400x10⁹/L without thromboses: 91% of patients treated for ≥12 weeks achieved this response[15]

Bomedemstat Myelofibrosis Trial Protocol (Simplified):

This was an open-label Phase I/II study of once-daily oral bomedemstat in patients with advanced MF who were resistant to or intolerant of ruxolitinib.[3][16] The dose of bomedemstat was individually titrated based on platelet count.[16] Key objectives included safety, reduction in spleen volume as measured by MRI/CT, and improvement in total symptom scores assessed by the MPN-Symptom Assessment Form (MPN-SAF).[16]

Safety and Tolerability

Both this compound and bomedemstat have demonstrated manageable safety profiles in clinical trials. The most common adverse events are generally consistent with the underlying disease and the on-target effects of LSD1 inhibition.

For this compound in combination with azacitidine in the ALICE trial, the most frequent treatment-related adverse events included thrombocytopenia, neutropenia, and anemia.[5]

In trials of bomedemstat, the most common non-hematologic adverse events reported were diarrhea and dysgeusia.[17] Thrombocytopenia is an expected on-target effect and is used for dose titration.[16]

Summary and Future Directions

This compound and bomedemstat are both promising LSD1 inhibitors with demonstrated clinical activity in hematological malignancies.

  • This compound has shown remarkable efficacy in combination with azacitidine in elderly/unfit AML patients, with a high overall response rate. Its dual mechanism of inhibiting both the catalytic and scaffolding functions of LSD1 may contribute to its potent anti-leukemic activity.

  • Bomedemstat has established a clear clinical benefit in myeloproliferative neoplasms, improving symptoms, reducing spleen size, and showing potential for disease modification in myelofibrosis and essential thrombocythemia.

The choice between these two agents for future clinical development and therapeutic application will likely depend on the specific disease context, combination strategies, and long-term safety and efficacy data from ongoing and planned clinical trials. Further research into predictive biomarkers will also be crucial to identify patient populations most likely to benefit from each of these novel epigenetic therapies.

References

Iadademstat in Small Cell Lung Cancer: A Comparative Guide to its Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-tumor effects of Iadademstat, a selective inhibitor of lysine-specific demethylase 1 (LSD1), in the context of Small Cell Lung Cancer (SCLC). It compares its performance with established second-line treatments and outlines the experimental basis for its proposed mechanism of action and ongoing clinical development.

Executive Summary

This compound (ORY-1001) is an orally available small molecule that has demonstrated promising anti-tumor activity in preclinical and clinical settings for SCLC.[1][2] Its primary mechanism involves the inhibition of LSD1, an epigenetic enzyme implicated in SCLC pathogenesis.[1] The Phase II CLEPSIDRA trial has provided initial evidence of its efficacy in combination with standard chemotherapy in second-line SCLC, although with notable hematological toxicity. Current clinical efforts are focused on combining this compound with immune checkpoint inhibitors in the first-line maintenance setting, a strategy supported by preclinical data suggesting a synergistic effect. This guide will delve into the available data, compare it with alternative therapies, and provide insights into the experimental validation of this compound's therapeutic potential.

Performance Comparison

Second-Line Treatment of SCLC

The following table summarizes the clinical performance of this compound in the CLEPSIDRA trial and compares it with other approved second-line treatments for SCLC, lurbinectedin and topotecan.

Treatment RegimenTrialPatient PopulationObjective Response Rate (ORR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Adverse Events
This compound + Platinum/Etoposide CLEPSIDRA (Phase II)Relapsed Extensive-Stage SCLC40%4.5 monthsNot ReportedNot ReportedSevere hematological toxicity (thrombocytopenia, neutropenia)
Lurbinectedin Phase II Basket TrialPlatinum-sensitive/resistant SCLC35.2%5.3 months3.5 months9.3 monthsNeutropenia, fatigue, nausea
Topotecan Various Phase II/III trialsPlatinum-sensitive SCLC17-24%3.3 months3.1 months6.0-7.5 monthsNeutropenia, thrombocytopenia, anemia

Mechanism of Action and Signaling Pathway

This compound's anti-tumor activity in SCLC is primarily driven by its inhibition of LSD1. LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), leading to transcriptional repression of target genes. In SCLC, LSD1 plays a crucial role in maintaining the neuroendocrine phenotype and suppressing anti-tumor immune responses.[3]

The proposed mechanism of action of this compound in SCLC involves the following key steps:

  • Inhibition of LSD1: this compound binds to and inhibits the enzymatic activity of LSD1.[1]

  • Reactivation of the NOTCH Pathway: LSD1 inhibition leads to the upregulation of the NOTCH signaling pathway, which acts as a tumor suppressor in SCLC.[4]

  • Suppression of ASCL1: Activation of the NOTCH pathway, in turn, suppresses the expression of ASCL1, a master regulator of the neuroendocrine differentiation program in SCLC.[4]

  • Induction of a More Immunogenic Phenotype: By altering the epigenetic landscape, this compound can increase the expression of Major Histocompatibility Complex class I (MHC-I) molecules on tumor cells, making them more visible to the immune system.[5] This provides the rationale for combining this compound with immune checkpoint inhibitors.

Iadademstat_Mechanism_of_Action This compound This compound LSD1 LSD1 Inhibition This compound->LSD1 NOTCH NOTCH Pathway Upregulation LSD1->NOTCH MHC1 Increased MHC-I Expression LSD1->MHC1 ASCL1 ASCL1 Suppression NOTCH->ASCL1 Neuroendocrine Reduced Neuroendocrine Differentiation ASCL1->Neuroendocrine Tumor Tumor Growth Inhibition Neuroendocrine->Tumor Immune Enhanced Anti-Tumor Immunity MHC1->Immune Immune->Tumor

Experimental Protocols

This section outlines the general methodologies employed in preclinical and clinical studies to validate the anti-tumor effects of this compound in SCLC.

Preclinical In Vitro and In Vivo Studies

Objective: To determine the anti-proliferative effects and mechanism of action of this compound in SCLC cell lines and patient-derived xenograft (PDX) models.

Methodologies:

  • Cell Viability Assays: SCLC cell lines are treated with increasing concentrations of this compound to determine the half-maximal inhibitory concentration (IC50). Assays such as MTT or CellTiter-Glo are commonly used.

  • Western Blotting: Protein expression levels of key markers in the LSD1 and NOTCH signaling pathways (e.g., LSD1, H3K4me2, NOTCH1, ASCL1) are assessed in this compound-treated and control cells.

  • RNA Sequencing (RNA-seq): Gene expression profiling is performed to identify global transcriptional changes induced by this compound treatment.

  • Patient-Derived Xenograft (PDX) Models: SCLC patient tumors are implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound, a vehicle control, or a comparator drug. Tumor growth is monitored over time.

  • Immunohistochemistry (IHC): Tumor tissues from PDX models are stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the target pathways.

Preclinical_Workflow cluster_invitro In Vitro cluster_invivo In Vivo SCLC_cells SCLC Cell Lines Treatment_vitro This compound Treatment SCLC_cells->Treatment_vitro Assays Cell Viability Assays Western Blot RNA-seq Treatment_vitro->Assays PDX SCLC PDX Models Treatment_vivo This compound Treatment PDX->Treatment_vivo Monitoring Tumor Growth Monitoring Treatment_vivo->Monitoring IHC Immunohistochemistry Monitoring->IHC

Clinical Trial Protocol (CLEPSIDRA - NCT03110562)

Objective: To evaluate the safety and efficacy of this compound in combination with platinum-etoposide in patients with relapsed extensive-stage SCLC.

Study Design:

  • Phase: IIa, open-label, single-arm study.

  • Patient Population: Patients with extensive-stage SCLC who have relapsed after one prior platinum-based chemotherapy regimen.

  • Treatment: this compound administered orally in combination with standard intravenous platinum (carboplatin or cisplatin) and etoposide.

  • Primary Endpoints: Safety and tolerability of the combination.

  • Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), progression-free survival (PFS), and overall survival (OS).

CLEPSIDRA_Trial_Design Patient_Pool Relapsed Extensive-Stage SCLC Patients Enrollment Enrollment (N=14) Patient_Pool->Enrollment Treatment This compound + Platinum/Etoposide Enrollment->Treatment Evaluation Safety & Efficacy Assessment Treatment->Evaluation Endpoints Primary: Safety Secondary: ORR, DoR, PFS, OS Evaluation->Endpoints

Future Directions and Ongoing Research

The significant hematological toxicity observed when combining this compound with chemotherapy has prompted a shift in clinical development strategy. The current focus is on leveraging this compound's immunomodulatory properties by combining it with immune checkpoint inhibitors (ICIs).

An ongoing Phase I/II clinical trial (NCT06287775) is evaluating this compound in combination with atezolizumab or durvalumab as a maintenance therapy for patients with extensive-stage SCLC who have not progressed after initial chemoimmunotherapy. The primary objective is to determine if this combination can prolong progression-free survival compared to ICI maintenance alone. This study will provide crucial insights into the potential of this novel epigenetic therapy to improve outcomes for SCLC patients.

References

Iadademstat Clinical Trials: A Comparative Analysis of Patient Outcomes in AML and SCLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iadademstat (ORY-1001) is an investigational, orally available small molecule that acts as a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] By blocking LSD1's enzymatic and scaffolding functions, this compound induces differentiation in cancer cells, representing a promising therapeutic strategy in hematologic malignancies and solid tumors.[1][4] This guide provides a detailed comparison of clinical trial results and patient outcomes for this compound against standard-of-care alternatives in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), supported by experimental data and protocols.

Acute Myeloid Leukemia (AML)

Comparison of Efficacy in Newly Diagnosed Unfit AML

This compound has been primarily evaluated in combination with azacitidine for newly diagnosed AML patients considered unfit for intensive chemotherapy. The key clinical data comes from the ALICE Phase IIa study. The current standard of care for this patient population is the combination of venetoclax and azacitidine, established by the VIALE-A trial.[5]

Outcome MetricThis compound + Azacitidine (ALICE Trial)Venetoclax + Azacitidine (VIALE-A Trial)Azacitidine Monotherapy (VIALE-A Placebo Arm)
Overall Response Rate (ORR) 81%[6]66.8% (CR+CRi)[7]29% (CR+CRi)[7]
Complete Remission (CR/CRi) 64%[6]66.8%[7]29%[7]
Median Overall Survival (OS) ~14.3 months (for patients achieving CR/CRi)[8]14.7 months[9][10]9.6 months[9][10]
Duration of Response (DoR) Median not reached; 68% of CR/CRi > 6 months[6]Not explicitly stated in the same formatNot explicitly stated in the same format
MRD Negativity 82% of evaluable CR/CRi patients[8]Not a primary endpoint, but associated with longer OS[10]Not applicable

CR = Complete Remission; CRi = Complete Remission with incomplete hematological recovery; MRD = Measurable Residual Disease.

Experimental Protocol: ALICE Phase IIa Study (this compound + Azacitidine)

Study Design: An open-label, Phase IIa dose-finding study conducted in Spain, enrolling adult patients (≥18 years) with newly diagnosed AML who were not eligible for intensive chemotherapy.[8][11]

  • Patient Population: Unfit adult patients with AML as per WHO 2017 classification who had not received prior treatment.[8]

  • Treatment Regimen:

    • This compound: Administered orally at the recommended Phase 2 dose (RP2D) of 90 μg/m²/day, on a 5-days-on, 2-days-off weekly schedule.[6][11]

    • Azacitidine: 75 mg/m² administered subcutaneously for 7 days (e.g., days 1-7 or days 1-5 and 8-9) of a 28-day cycle.[8][11]

  • Primary Objectives: To assess the safety and tolerability of the combination and to establish the RP2D.[8]

  • Secondary Objectives: To evaluate remission rates, time to response, duration of response, and overall survival.[8]

Small Cell Lung Cancer (SCLC)

Comparison of Efficacy in First-Line Extensive-Stage SCLC (ES-SCLC)

This compound is currently being investigated in a Phase I/II trial in combination with standard-of-care immune checkpoint inhibitors (ICIs) as a maintenance therapy following initial chemoimmunotherapy.[12][13] The comparator data is from the pivotal IMpower133 and CASPIAN trials, which established atezolizumab and durvalumab, respectively, in combination with platinum-etoposide chemotherapy as the current first-line standard of care.[14][15]

Outcome MetricThis compound + ICI (Atezolizumab or Durvalumab) - NCI Ph I/II TrialAtezolizumab + Chemo (IMpower133)Durvalumab + Chemo (CASPIAN)Chemotherapy Alone
Primary Endpoint Progression-Free Survival (PFS)[16]Overall Survival (OS), PFS[17]Overall Survival (OS)[18]N/A
Median Overall Survival (OS) Data not yet mature12.3 months[17]12.9 months[18][19]10.3 - 10.5 months[17][20]
Median Progression-Free Survival (PFS) Data not yet mature5.2 months[15]5.1 months[21]4.3 - 5.4 months[15][21]
18-Month Survival Rate Data not yet mature34.0%[17]32.0%[21]21.0% - 24.8%[17][21]
3-Year Survival Rate Data not yet mature16% (exploratory)[22]17.6% (exploratory)[19]5.8% (exploratory)[19]

Chemo = Platinum-based chemotherapy (carboplatin or cisplatin) + etoposide.

Experimental Protocol: NCI-Sponsored Phase I/II Study (this compound + ICI)

Study Design: A Phase I dose-finding and Phase II randomized trial for patients with ES-SCLC who have not progressed after initial chemoimmunotherapy.[12][16]

  • Patient Population: Patients with ES-SCLC who have completed 4 cycles of platinum-etoposide chemotherapy plus either atezolizumab or durvalumab, with their cancer having shrunk or stopped growing.[12]

  • Treatment Regimen (Phase II):

    • Arm 1 (Experimental): Patients receive this compound orally (dose determined in Phase I) plus their initial ICI treatment (Atezolizumab 1200 mg IV or Durvalumab IV on day 1 of each 28-day cycle).[16]

    • Arm 2 (Control): Patients continue with their initial ICI therapy alone.[16]

  • Primary Objective (Phase II): To compare progression-free survival (PFS) between the two arms.[16]

  • Secondary Objectives: To assess the safety of the combination and compare objective response rate (ORR) and overall survival (OS) between the arms.[16]

Visualizations: Mechanism and Workflow

Signaling Pathway of this compound

This compound's primary mechanism involves the inhibition of LSD1. In AML, this disrupts the LSD1/GFI-1 complex, promoting myeloid differentiation.[1] In SCLC, it impairs the LSD1/INSM1 interaction, which restores the expression of tumor-suppressing NOTCH pathway genes and reduces oncogenic drivers like ASCL1 and NEUROD1.[1]

Iadademstat_Mechanism cluster_AML Acute Myeloid Leukemia (AML) cluster_SCLC Small Cell Lung Cancer (SCLC) Iada_AML This compound LSD1_AML LSD1 Iada_AML->LSD1_AML inhibits Differentiated_Myeloid Differentiated Myeloid Cell (Apoptosis, Maturation) Iada_AML->Differentiated_Myeloid promotes differentiation GFI1 GFI-1 LSD1_AML->GFI1 forms complex with Leukemic_Stem_Cell Leukemic Stem Cell (Proliferation, Self-Renewal) LSD1_AML->Leukemic_Stem_Cell represses differentiation genes GFI1->Leukemic_Stem_Cell maintains state Iada_SCLC This compound LSD1_SCLC LSD1 Iada_SCLC->LSD1_SCLC inhibits NOTCH NOTCH1 / HES1 (Tumor Suppressors) Iada_SCLC->NOTCH restores expression INSM1 INSM1 LSD1_SCLC->INSM1 binds to INSM1->NOTCH represses Oncogenes ASCL1 / NEUROD1 (Oncogenes) NOTCH->Oncogenes represses Tumor_Progression Tumor Progression Oncogenes->Tumor_Progression drives

Caption: Mechanism of this compound in AML and SCLC via LSD1 inhibition.

Experimental Workflow: ALICE Phase IIa Trial

The workflow for the ALICE trial involved screening unfit AML patients, enrolling them into dose-finding cohorts, and assessing safety and efficacy to determine the recommended dose and evaluate clinical outcomes.

ALICE_Workflow cluster_workflow ALICE Trial Workflow Screening Patient Screening - Newly Diagnosed AML - Unfit for Intensive Chemo - No Prior Treatment Enrollment Enrollment & Consent Screening->Enrollment Dose_Finding Dose Escalation/De-escalation (e.g., 60, 90 µg/m²/d) Enrollment->Dose_Finding Treatment Treatment Cycle (28 days) - this compound (PO, 5 days on/2 off) - Azacitidine (SC, 7 days) Assessment Efficacy & Safety Assessment - Response Rates (CR/CRi) - Adverse Events - Survival (OS, DoR) Treatment->Assessment after each cycle Dose_Finding->Treatment assigns dose RP2D Establish RP2D (90 µg/m²/d) Dose_Finding->RP2D determines RP2D->Assessment Assessment->Dose_Finding informs dose adjustment Follow_Up Long-term Follow-up Assessment->Follow_Up

Caption: Workflow diagram for the ALICE Phase IIa clinical trial.

References

A Head-to-Head Showdown: Iadademstat vs. GSK2879552 in the Realm of LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective epigenetic modulators is a continuous journey. Among the promising targets is Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme implicated in the progression of various cancers. This guide provides a comprehensive, data-driven comparison of two prominent LSD1 inhibitors: Iadademstat (ORY-1001) and GSK2879552, offering insights into their preclinical efficacy and clinical trajectories.

This compound, developed by Oryzon Genomics, is an orally available and selective inhibitor of LSD1 currently under investigation in multiple clinical trials for hematological malignancies and solid tumors.[1][2][3] In contrast, GSK2879552, a product of GlaxoSmithKline's pipeline, saw its clinical development for small cell lung cancer (SCLC) and acute myeloid leukemia (AML) halted due to an unfavorable risk-benefit profile.[4] This comparative guide delves into the available preclinical and clinical data to illuminate the key differences that have shaped the divergent paths of these two molecules.

Mechanism of Action: Targeting a Key Epigenetic Regulator

Both this compound and GSK2879552 are orally available small molecules that function as inhibitors of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][5] LSD1 plays a crucial role in carcinogenesis by removing methyl groups from histones, which in turn regulates gene expression.[6] The overexpression of LSD1 is correlated with more aggressive cancers and a poor prognosis for patients.[1]

This compound distinguishes itself by not only blocking the demethylating activity of LSD1 but also its scaffolding function. It binds covalently to the FAD cofactor in LSD1's catalytic center, causing a steric hindrance that impairs the interaction between LSD1 and transcription factors like GFI-1 and INSM1.[1] This disruption forces cancer cells, such as leukemic blasts, to differentiate, thereby reducing their stem-like capacity and proliferation.[1]

GSK2879552 also acts as an irreversible inhibitor of LSD1.[5] Its mechanism involves inhibiting the demethylation of histones, leading to altered gene expression.[4] This alteration is intended to induce growth inhibition in cancer cells, particularly in SCLC and AML.[4]

Preclinical Performance: A Comparative Analysis

A peer-reviewed study comparing ten different LSD1 inhibitors, including this compound and GSK2879552, under the same experimental conditions, revealed significant differences in their potency and selectivity. The findings from this in-vitro comparison highlighted this compound as the most potent among the clinical-stage candidates evaluated.[4][7]

ParameterThis compound (ORY-1001)GSK2879552Reference
LSD1 IC50 Most potent of 10 inhibitors testedLess potent than this compound[4][7]
Selectivity Highly selectiveSelective[1][5]
Cell Viability (AML cell lines) EffectiveEffective in some AML cell lines[4][7]
Cell Viability (SCLC cell lines) EffectiveEffective in some SCLC cell lines[4][7]
Induction of Differentiation (CD11b expression) Potent inductionInduces differentiation markers[4][7]

Clinical Development and Outcomes: A Tale of Two Trajectories

The clinical development pathways of this compound and GSK2879552 have diverged significantly, reflecting their differing safety and efficacy profiles observed in human trials.

This compound (ORY-1001): A Promising Path Forward

This compound has demonstrated a manageable safety profile and encouraging signs of clinical activity in various trials, both as a monotherapy and in combination with other agents.[1][2]

Key Clinical Trials for this compound:

  • ALICE Trial (AML): This Phase IIa trial evaluated this compound in combination with azacitidine for elderly, unfit patients with newly diagnosed AML. The combination showed promising safety and efficacy, with an objective response rate (ORR) of 81%, of which 64% were complete remissions.[1][8]

  • CLEPSIDRA Trial (SCLC): A Phase IIa study of this compound combined with platinum/etoposide in second-line SCLC patients showed an ORR of 40% and a composite clinical benefit rate of 60%. However, the combination was associated with significant hematological toxicity, suggesting it may not be suitable for this patient population.[1]

  • Ongoing Trials: this compound is being further evaluated in multiple ongoing trials, including combination therapies for relapsed/refractory AML and SCLC.[2][9]

GSK2879552: A Journey Cut Short

The clinical development of GSK2879552 was terminated following Phase I trials in patients with relapsed or refractory SCLC and AML. The decision was based on an unfavorable risk-benefit profile, characterized by poor disease control and a high rate of adverse events.[4]

Key Clinical Trial Findings for GSK2879552:

  • SCLC Trial (NCT02034123): This first-in-human study was terminated due to a high rate of adverse events and poor disease control.[4][10]

  • AML/MDS Trials (NCT02177812): These Phase I trials, both as monotherapy and in combination, were also terminated due to an unfavorable risk-to-benefit ratio.[11]

FeatureThis compound (ORY-1001)GSK2879552Reference
Development Status Active - Multiple Phase II trialsTerminated[2][4]
Indications Explored AML, SCLC, Neuroendocrine TumorsSCLC, AML, MDS[1][10][11]
Reason for Discontinuation N/AUnfavorable risk-benefit profile, poor efficacy, high adverse event rate[4]
Reported Objective Response Rate (ORR) 81% (in combination with azacitidine in AML); 40% (in combination with chemotherapy in SCLC)Poor disease control[1][4][8]
Key Adverse Events Manageable toxicity, hematological toxicity in combination with chemotherapyEncephalopathy, thrombocytopenia, high rate of serious adverse events[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate LSD1 inhibitors like this compound and GSK2879552.

LSD1 Enzymatic Inhibition Assay

Objective: To determine the in-vitro potency of a compound in inhibiting the enzymatic activity of LSD1.

Methodology: A common method is a peroxidase-coupled assay. Recombinant human LSD1 enzyme is incubated with a substrate (e.g., a histone H3 peptide with methylated lysine 4) and the test compound at various concentrations. The demethylation reaction produces hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red), the H2O2 generates a fluorescent product. The fluorescence intensity, measured with a plate reader, is inversely proportional to the LSD1 inhibitory activity of the compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Cell Viability Assay

Objective: To assess the effect of the LSD1 inhibitor on the proliferation and survival of cancer cell lines.

Methodology: Cancer cell lines (e.g., AML or SCLC cells) are seeded in 96-well plates and treated with increasing concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays quantify the number of viable cells based on metabolic activity. The results are used to determine the GI50 or IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the LSD1 inhibitor in a living organism.

Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., SCLC or AML cell lines). Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the LSD1 inhibitor (e.g., this compound or GSK2879552) orally at a specified dose and schedule. The control group receives a vehicle. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting for histone methylation marks).

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the LSD1 signaling pathway, a typical experimental workflow, and the logical framework of this comparison.

LSD1_Signaling_Pathway LSD1 Signaling Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors Histone_H3 Histone H3 H3K4me2 H3K4me2 (Active) Histone_H3->H3K4me2 Methylation H3K4me1 H3K4me1 (Active) H3K4me2->H3K4me1 Demethylation Active_Gene Gene Activation H3K4me2->Active_Gene H3K4me1->Active_Gene LSD1 LSD1 (KDM1A) LSD1->H3K4me2 LSD1->H3K4me1 Repressed_Gene Gene Repression LSD1->Repressed_Gene This compound This compound This compound->LSD1 GSK2879552 GSK2879552 GSK2879552->LSD1

Caption: LSD1 removes methyl groups from H3K4, leading to gene repression. Inhibitors block this activity.

Experimental_Workflow Experimental Workflow for LSD1 Inhibitor Evaluation Start Compound Synthesis Biochemical_Assay Biochemical Assay (LSD1 Inhibition, IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Viability, Differentiation) Biochemical_Assay->Cell_Based_Assay Potent & Selective Compounds In_Vivo_Model In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Based_Assay->In_Vivo_Model Active Compounds Clinical_Trials Clinical Trials (Safety & Efficacy) In_Vivo_Model->Clinical_Trials Efficacious & Safe Candidates

Caption: A typical pipeline for the preclinical and clinical evaluation of LSD1 inhibitors.

Comparison_Logic Head-to-Head Comparison Framework LSD1_Inhibitors LSD1 Inhibitors This compound This compound LSD1_Inhibitors->this compound GSK2879552 GSK2879552 LSD1_Inhibitors->GSK2879552 Preclinical_Data Preclinical Data This compound->Preclinical_Data Clinical_Data Clinical Data This compound->Clinical_Data GSK2879552->Preclinical_Data GSK2879552->Clinical_Data Outcome Development Outcome Preclinical_Data->Outcome Clinical_Data->Outcome Iada_Outcome Ongoing Development Outcome->Iada_Outcome Favorable Profile GSK_Outcome Terminated Outcome->GSK_Outcome Unfavorable Profile

Caption: Logical flow of the comparative analysis of this compound and GSK2879552.

Conclusion

The comparative analysis of this compound and GSK2879552 offers a clear illustration of the challenges and opportunities in the development of epigenetic therapies. While both molecules effectively target LSD1, their fates have been determined by the nuanced interplay of potency, selectivity, and, most critically, the translation of preclinical promise into clinical safety and efficacy. This compound's superior in-vitro potency and encouraging, albeit early, clinical data in specific patient populations have sustained its development. In contrast, the clinical journey of GSK2879552 was curtailed by an unacceptable toxicity profile and lack of compelling efficacy. For researchers in the field, this head-to-head comparison underscores the importance of a robust preclinical characterization that extends beyond simple target inhibition to encompass a deep understanding of a molecule's cellular effects and potential liabilities before advancing to the clinic.

References

Comparative Transcriptomic Analysis of Iadademstat-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Iadademstat, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other LSD1 inhibitors. The information is supported by experimental data to inform research and development decisions.

This compound (also known as ORY-1001) is a small molecule inhibitor of the epigenetic enzyme LSD1, which plays a crucial role in regulating gene expression. Dysregulation of LSD1 is implicated in various cancers, making it an attractive therapeutic target. This guide delves into the transcriptomic alterations induced by this compound in cancer cells, offering a comparative perspective to aid in understanding its mechanism of action and potential clinical applications.

Comparative Analysis of Gene Expression Changes

While direct, publicly available head-to-head transcriptomic datasets comparing this compound with other specific LSD1 inhibitors are limited, analysis of published studies allows for a qualitative and semi-quantitative comparison of their effects on gene expression. The following tables summarize key findings from transcriptomic analyses of cells treated with this compound and another clinical-stage LSD1 inhibitor, GSK2879552. The data is compiled from studies in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), where these inhibitors have shown significant activity.

Table 1: Key Transcriptomic Changes Induced by this compound in AML Cells

Gene/PathwayDirection of ChangeBiological ProcessReference
Myeloid differentiation markers (e.g., CD11b, CD86)UpregulationPromotes differentiation of leukemic blasts[1]
Hematopoietic stem cell signatureDownregulationReduces "stemness" of cancer cells[1]
Pro-inflammatory and immune checkpoint genesUpregulationEnhances anti-tumor immune response[2]
Genes involved in erythroid differentiationDownregulationBlocks erythroid lineage development in certain AML subtypes

Table 2: Key Transcriptomic Changes Induced by GSK2879552 in SCLC Cells

Gene/PathwayDirection of ChangeBiological Process
Neuroendocrine markers (e.g., ASCL1, NEUROD1)DownregulationInhibits neuroendocrine differentiation, a hallmark of SCLC
NOTCH signaling pathway genes (e.g., NOTCH1, HES1)UpregulationRestores tumor suppressor signaling
Genes involved in cell cycle progressionDownregulationInduces cell cycle arrest
Genes related to neuronal developmentDownregulationSuppresses oncogenic neuronal programs

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of transcriptomic studies. Below are generalized, yet detailed, methodologies for the key experiments cited in the analysis of this compound's effects.

Cell Culture and this compound Treatment for RNA-Sequencing

1. Cell Lines and Culture Conditions:

  • AML Cell Lines (e.g., THP-1, MOLM-13): Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and specific cytokines as required for the cell line.

  • SCLC Cell Lines (e.g., NCI-H510A): Maintained in HITES medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • All cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. This compound Treatment:

  • This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Cells are seeded at a predetermined density and allowed to adhere (for adherent cell lines) or stabilize in suspension.

  • Cells are treated with a range of concentrations of this compound (e.g., 1 nM to 1 µM) or with a DMSO vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

RNA-Sequencing and Bioinformatic Analysis

1. RNA Extraction:

  • Total RNA is extracted from cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

2. Library Preparation and Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers.

  • Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and adapter ligation.

  • The resulting library is amplified by PCR and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels are quantified as read counts using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Differential expression analysis between this compound-treated and control samples is performed using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Pathway and Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes using tools like GSEA or DAVID to identify significantly altered biological pathways.

Visualizing the Impact of this compound

To visually represent the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Iadademstat_Mechanism_of_Action cluster_nucleus Cell Nucleus LSD1 LSD1 CoREST CoREST LSD1->CoREST Histone_H3 Histone H3 (H3K4me2) LSD1->Histone_H3 Demethylates Oncogenes Oncogenes Histone_H3->Oncogenes Represses Tumor_Suppressor_Genes Tumor Suppressor Genes Histone_H3->Tumor_Suppressor_Genes Activates (via removal of repressive marks) This compound This compound This compound->LSD1 Inhibits

This compound's mechanism of action in the cell nucleus.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Cell_Culture Cell Culture & this compound Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis Pathway Analysis Diff_Expression->Pathway_Analysis

A typical experimental workflow for transcriptomic analysis.

This guide provides a foundational understanding of the transcriptomic effects of this compound. For more in-depth analysis, researchers are encouraged to consult the primary literature and publicly available datasets as they become more accessible. The provided protocols and visualizations serve as a starting point for designing and interpreting experiments aimed at further elucidating the role of this compound and other LSD1 inhibitors in cancer therapy.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Iadademstat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Iadademstat is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Classification

This compound dihydrochloride is classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Respiratory tract irritation, Category 3) : May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictograms:

PictogramMeaning
GHS07Exclamation Mark (indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, respiratory tract irritation)

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecification
Hands Protective glovesChemically resistant (e.g., nitrile)
Body Protective clothingLaboratory coat
Eyes/Face Eye protection/Face protectionSafety glasses with side-shields or goggles; face shield if splashing is a risk

Safe Handling and Operational Plan

A systematic approach to handling this compound, from receipt to disposal, minimizes exposure risk.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Don Appropriate PPE b Work in a well-ventilated area (e.g., fume hood) a->b c Avoid dust and aerosol formation b->c d Avoid inhalation, contact with eyes and skin c->d e Do not eat, drink, or smoke d->e f Wash hands thoroughly after handling e->f g Dispose of waste according to institutional and local regulations f->g

Caption: Step-by-step workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation :

    • Always wear the specified personal protective equipment before handling the compound.[1]

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Handling :

    • Handle this compound in a manner that avoids the formation of dust and aerosols.[1]

    • Take all necessary precautions to prevent inhalation and contact with skin and eyes.[1]

    • Eating, drinking, and smoking are strictly prohibited in the handling area.[1]

  • Post-Handling and Disposal :

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

    • Dispose of all waste materials contaminated with this compound in accordance with institutional, local, and national regulations for chemical waste.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
If Swallowed Call a poison center or doctor if you feel unwell. Rinse mouth.
If on Skin Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

Logical Relationship of Safety Precautions:

This compound This compound Engineering Controls Engineering Controls This compound->Engineering Controls PPE PPE This compound->PPE Safe Work Practices Safe Work Practices This compound->Safe Work Practices Emergency Procedures Emergency Procedures This compound->Emergency Procedures Researcher Safety Researcher Safety Engineering Controls->Researcher Safety PPE->Researcher Safety Safe Work Practices->Researcher Safety Emergency Procedures->Researcher Safety

Caption: Hierarchy of controls for ensuring researcher safety when handling this compound.

Fire Fighting Measures

  • Suitable Extinguishing Media : Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[1]

  • Special Hazards : During combustion, irritant fumes may be emitted.[1]

  • Firefighter Protection : Wear a self-contained breathing apparatus and protective clothing.[1]

Storage and Stability

  • Storage Conditions : Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperatures are -80°C for up to 2 years or -20°C for up to 1 year.[2]

  • Stability : The product is stable under recommended storage conditions.

References

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.